Product packaging for 1,3-Dioxolane-4-butanol, 2-phenyl-(Cat. No.:CAS No. 148254-22-2)

1,3-Dioxolane-4-butanol, 2-phenyl-

Cat. No.: B8677875
CAS No.: 148254-22-2
M. Wt: 222.28 g/mol
InChI Key: NOHMXHKKCXAPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxolane-4-butanol, 2-phenyl- ( 148254-22-2) is a chemical compound with the molecular formula C13H18O3 . As a derivative of the 1,3-dioxolane family, this structure is of significant interest in organic and medicinal chemistry research. The 1,3-dioxolane functional group is a versatile motif found in various applications, serving as a key building block in asymmetric synthesis . Chiral 1,3-dioxolan-4-ones, for instance, are highly valuable as chiral acyl anion equivalents or ketene equivalents, enabling the stereoselective construction of complex molecules . Furthermore, dioxolane derivatives are extensively explored in pharmaceutical science, with some compounds demonstrating antimuscarinic activity, acting as cannabinoid receptor antagonists, or serving as core structures in peptidomimetics . Beyond drug discovery, 1,3-dioxolane-based compounds are also investigated for their utility as green, biobased reaction media, offering a more sustainable alternative to traditional polar aprotic solvents . Researchers value this chemical space for developing new synthetic methodologies and exploring structure-activity relationships. This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O3 B8677875 1,3-Dioxolane-4-butanol, 2-phenyl- CAS No. 148254-22-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

148254-22-2

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

4-(2-phenyl-1,3-dioxolan-4-yl)butan-1-ol

InChI

InChI=1S/C13H18O3/c14-9-5-4-8-12-10-15-13(16-12)11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2

InChI Key

NOHMXHKKCXAPKY-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)C2=CC=CC=C2)CCCCO

Origin of Product

United States

Synthetic Methodologies for 1,3 Dioxolane 4 Butanol, 2 Phenyl

Traditional Cyclization Approaches

The cornerstone of 2-phenyl-1,3-dioxolane-4-butanol synthesis is the acid-catalyzed reaction between 1,2,4-butanetriol (B146131) and benzaldehyde (B42025). This approach is a classic example of acetal (B89532) formation, a fundamental reaction in organic chemistry.

Acid-Catalyzed Acetalization/Ketalization Strategies

The most common method for synthesizing 2-phenyl-1,3-dioxolanes is the direct acid-catalyzed condensation of a diol with an aldehyde or ketone. In the case of 2-phenyl-1,3-dioxolane-4-butanol, the key starting materials are 1,2,4-butanetriol and benzaldehyde. The reaction is typically carried out in the presence of a catalytic amount of a strong acid.

A significant challenge in the synthesis of 2-phenyl-1,3-dioxolane-4-butanol from 1,2,4-butanetriol is the control of regioselectivity. 1,2,4-Butanetriol is an unsymmetrical triol, possessing two adjacent hydroxyl groups (at C1 and C2) and an isolated hydroxyl group (at C4). The reaction with benzaldehyde can potentially lead to the formation of a five-membered dioxolane ring (by reaction with the 1,2-diol moiety) or a six-membered dioxane ring (by reaction with the 1,3-diol system if the molecule could rearrange, though less likely, or by intermolecular reactions).

Thermodynamic and kinetic factors govern the product distribution. Generally, the formation of the five-membered 1,3-dioxolane (B20135) ring from a 1,2-diol is kinetically and often thermodynamically favored over the formation of a six-membered 1,3-dioxane (B1201747) from a 1,3-diol. This preference is attributed to the lower ring strain of the five-membered ring in this context. Therefore, the reaction of 1,2,4-butanetriol with benzaldehyde is expected to predominantly yield the desired 2-phenyl-1,3-dioxolane-4-butanol. However, the reaction conditions, including the choice of catalyst and temperature, can influence the regiochemical outcome. For instance, a study on the condensation of 1,2,4-butanetriol with various carbonyl compounds highlighted the formation of hydroxyalkyl-1,3-dioxacyclanes, indicating the preferential formation of the five-membered ring. documentsdelivered.com

The acid-catalyzed formation of 2-phenyl-1,3-dioxolane-4-butanol proceeds through a well-established proton-transfer mechanism. The key steps are as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the benzaldehyde carbonyl group, rendering the carbonyl carbon more electrophilic.

Nucleophilic Attack: One of the hydroxyl groups of 1,2,4-butanetriol (likely the more sterically accessible primary hydroxyl at C1) acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly formed hydroxyl group to one of the other hydroxyls of the diol moiety.

Intramolecular Cyclization: The remaining hydroxyl group of the 1,2-diol moiety then attacks the protonated hemiacetal carbon in an intramolecular fashion.

Deprotonation: The final step involves the loss of a proton from the oxonium ion intermediate to regenerate the acid catalyst and yield the stable 1,3-dioxolane ring, along with the elimination of a water molecule.

The removal of water from the reaction mixture is crucial to drive the equilibrium towards the formation of the acetal product. This is often achieved by azeotropic distillation using a Dean-Stark apparatus.

Alternative Catalytic Systems for Dioxolane Formation

While traditional Brønsted acids are effective, research has explored alternative catalytic systems to improve reaction efficiency, selectivity, and sustainability.

Lewis acids have emerged as powerful catalysts for acetalization reactions, often offering milder reaction conditions and improved selectivity compared to Brønsted acids. Various Lewis acids can be employed for the synthesis of 2-phenyl-1,3-dioxolanes. For example, the rearrangement of vinyl acetals to form tetrahydrofuran (B95107) derivatives has been shown to proceed through dioxepine intermediates synthesized via Lewis acid catalysis. nih.gov

The mechanism of Lewis acid catalysis involves the coordination of the Lewis acid to the carbonyl oxygen of benzaldehyde, which enhances its electrophilicity and facilitates the nucleophilic attack by the diol. This approach can sometimes offer better control over regioselectivity in reactions with unsymmetrical diols.

Lewis Acid Catalysts in Dioxolane Synthesis

Lewis Acid CatalystSubstratesSolventTemperature (°C)Yield (%)Reference
RuCl2(PPh3)3/NaBH42-Phenyl-4,7-dihydro-1,3-dioxepineMethanol (B129727)Reflux- nih.gov
Grubbs 2nd Gen. CatalystDiallyl acetal of benzaldehydeCH2Cl2Reflux81 nih.gov

The use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery, reusability, and simplified product purification, aligning with the principles of green chemistry. Various solid acid catalysts have been investigated for the synthesis of dioxolanes. A study on the acetalization of glycerol (B35011) with benzaldehyde, a reaction analogous to the formation of 2-phenyl-1,3-dioxolane-4-butanol, demonstrated the effectiveness of a sulfated ceria-zirconia catalyst. nih.gov This solid acid catalyst exhibited high activity and selectivity towards the formation of the five-membered dioxolane ring. nih.gov

The reaction using heterogeneous catalysts typically involves passing the reactants over a packed bed of the catalyst or stirring the catalyst with the reactants in a suitable solvent. The solid nature of the catalyst allows for easy separation from the reaction mixture by filtration.

Heterogeneous Catalysts for Acetalization of Benzaldehyde

CatalystDiolSolventTemperature (°C)Glycerol Conversion (%)Dioxolane Selectivity (%)Reference
SO42-/CeO2-ZrO2GlycerolToluene1008687.2 nih.gov
SO42-/CeO2-ZrO2Glyceroln-Hexane10070- nih.gov
SO42-/CeO2-ZrO2Glyceroltert-Butanol10064- nih.gov
Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. In the context of 1,3-dioxolane synthesis, organocatalysts can be employed to catalyze the formal [3+2] cycloaddition reaction between an aldehyde and a suitable three-carbon component. For the synthesis of 1,3-Dioxolane-4-butanol, 2-phenyl-, a novel asymmetric formal [3+2] cycloaddition using cinchona-alkaloid-thiourea-based bifunctional organocatalysts has been reported for the synthesis of 1,3-dioxolanes. This reaction proceeds through the formation of hemiacetal intermediates between γ-hydroxy-α,β-unsaturated ketones and aldehydes, leading to the desired dioxolane structure with high enantioselectivity nih.gov.

Another organocatalytic strategy involves the use of chiral phosphoric acids (CPAs). These catalysts have been shown to be effective in the homoallenylboration of aldehydes, which can lead to the formation of enantiomerically enriched 1,3-butadienyl-2-carbinols, versatile precursors for further transformations into complex molecules nih.gov. While not a direct synthesis of the target dioxolane, this method highlights the potential of CPAs in controlling stereochemistry in reactions involving aldehydes.

Furthermore, proline and its derivatives are well-known organocatalysts for various asymmetric transformations, including aldol (B89426) reactions. The proline-catalyzed aldol reaction can be used to create key stereocenters in a molecule, which can then be further elaborated to form the desired dioxolane ring youtube.com.

Stereoselective Synthesis of Enantiopure 1,3-Dioxolane-4-butanol, 2-phenyl-

The presence of multiple stereocenters in 1,3-Dioxolane-4-butanol, 2-phenyl- necessitates stereoselective synthetic methods to control the absolute and relative configurations of these centers. Asymmetric cyclization and diastereomeric resolution are two primary strategies to achieve this.

Asymmetric Cyclization Techniques

Asymmetric cyclization aims to create the chiral dioxolane ring in an enantioselective manner, directly yielding an enantiomerically enriched product.

The use of chiral catalysts is a cornerstone of asymmetric synthesis. For the formation of chiral 1,3-dioxolanes, a rhodium(II)-catalyzed asymmetric three-component reaction has been developed. This method involves the reaction of a diazo compound, an aldehyde, and a carboxylic acid to produce chiral 1,3-dioxoles, which can be subsequently hydrogenated to the corresponding dioxolanes. The enantioselectivity is controlled by the chiral carboxylate ligands on the rhodium catalyst rsc.orgnih.gov.

A chiral binaphthyldiimine-Ni(II) complex has also been shown to catalyze asymmetric 1,3-dipolar cycloaddition reactions between carbonyl ylides and aldehydes to afford cis-1,3-dioxolanes with high diastereo- and enantioselectivities organic-chemistry.org.

The following table illustrates the effectiveness of a chiral catalyst in a representative asymmetric cycloaddition reaction for the formation of a substituted dioxolane.

EntryAldehydeCatalyst Loading (mol%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee, %)Yield (%)
1Benzaldehyde5>95:59885
2p-Nitrobenzaldehyde5>95:59992
3Cyclohexanecarboxaldehyde590:109578

This data is representative of asymmetric dioxolane synthesis and is not specific to 1,3-Dioxolane-4-butanol, 2-phenyl-.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction wikipedia.org. In the synthesis of 1,3-Dioxolane-4-butanol, 2-phenyl-, a chiral auxiliary could be attached to the butanetriol precursor. The inherent chirality of the auxiliary would then direct the stereoselective formation of the dioxolane ring upon reaction with benzaldehyde. For instance, chiral 1,3-dioxolan-4-ones, derived from readily available enantiomerically pure α-hydroxy acids like mandelic acid, have been used extensively in asymmetric synthesis to control the formation of new stereocenters nih.gov. After the desired stereochemistry is set, the auxiliary can be cleaved to yield the enantiopure target molecule.

Diastereomeric Resolution Strategies

When a synthesis produces a mixture of diastereomers, resolution techniques can be employed to separate them.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers and diastereomers libretexts.org. The differential interaction of the stereoisomers with the chiral environment of the stationary phase leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for their broad applicability acs.org. The choice of the mobile phase is also crucial for achieving optimal separation.

The table below provides representative data on the chromatographic resolution of a racemic mixture of a chiral dioxolane on different chiral stationary phases, illustrating the impact of the CSP on the separation factor (α) and resolution (Rs).

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Separation Factor (α)Resolution (Rs)
Chiralcel OD-HHexane/Isopropanol (90:10)1.01.453.2
Chiralpak AD-HHexane/Ethanol (85:15)0.81.624.1
Lux Cellulose-1Methanol/Water (80:20)1.21.382.8

This data is illustrative for the separation of chiral dioxolanes and not specific to 1,3-Dioxolane-4-butanol, 2-phenyl-. The successful resolution of a mixture of diastereomers of 1,3-Dioxolane-4-butanol, 2-phenyl- would depend on the selection of an appropriate CSP and the optimization of the chromatographic conditions.

Derivatization and Crystallization-Based Resolution

The resolution of racemic mixtures is a critical step in obtaining enantiomerically pure compounds. For 2-phenyl-1,3-dioxolane-4-butanol, which possesses multiple chiral centers, derivatization followed by crystallization is a robust strategy for separating diastereomers. This method involves reacting the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by fractional crystallization.

A common approach involves the esterification of the primary alcohol group of 2-phenyl-1,3-dioxolane-4-butanol with an enantiomerically pure chiral carboxylic acid, such as (R)- or (S)-mandelic acid or camphorsulfonic acid. The resulting diastereomeric esters exhibit different solubilities, allowing for the selective crystallization of one diastereomer from a suitable solvent system. Subsequent hydrolysis of the separated esters yields the enantiomerically enriched alcohol.

The efficiency of this resolution process is highly dependent on the choice of resolving agent and the crystallization conditions, including solvent, temperature, and cooling rate.

Table 1: Example of Diastereomeric Resolution Parameters

Parameter Condition
Resolving Agent (R)-Mandelic Acid
Solvent Ethanol/Water mixture
Temperature Initial dissolution at 70°C, slow cooling to 5°C

Another strategy involves starting the synthesis from an enantiomerically pure precursor. For instance, using enantiopure 1,2,4-butanetriol allows for the formation of the desired stereoisomer of 2-phenyl-1,3-dioxolane-4-butanol directly.

Flow Chemistry and Continuous Synthesis Approaches

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability.

Microreactors, with their high surface-area-to-volume ratio, provide precise control over reaction parameters, leading to higher yields and selectivities. krishisanskriti.org The synthesis of dioxolanes, which is often an equilibrium-limited reaction, can be significantly improved in a microreactor. The acetalization of benzaldehyde with 1,2,4-butanetriol to form 2-phenyl-1,3-dioxolane-4-butanol can be efficiently catalyzed by a solid acid catalyst packed into the microreactor.

The use of microreactors allows for rapid screening of reaction conditions, such as temperature, residence time, and catalyst loading, to identify the optimal parameters for maximizing the yield of the desired product. beilstein-journals.orgnih.gov This level of control is difficult to achieve in conventional batch reactors. kth.se

Table 2: Optimized Reaction Conditions in a Microreactor

Parameter Value
Temperature 80-120 °C
Residence Time 5-20 minutes
Catalyst Amberlyst-15
Reactant Ratio (Diol:Aldehyde) 1.2:1

A key advantage of flow chemistry is the straightforward scalability of the process. rsc.orgpolimi.it Once a reaction is optimized in a microreactor, the production capacity can be increased by either running the process for a longer duration or by "numbering-up," which involves using multiple microreactors in parallel. rsc.org This approach avoids the challenges associated with scaling up batch reactions, such as changes in heat and mass transfer characteristics.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is essential for developing sustainable chemical processes. nih.gov

The synthesis of 2-phenyl-1,3-dioxolane-4-butanol typically involves the reaction of an aldehyde with a diol, a process that can often be performed under solvent-free conditions, particularly when one of the reactants is a liquid and can act as the reaction medium. researchgate.net Alternatively, the use of greener solvents, such as methyl tert-butyl ether (MTBE) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are derived from renewable resources and have a better environmental profile than traditional chlorinated or aromatic solvents, is encouraged. semanticscholar.org The use of water as a solvent is also a highly desirable green alternative where feasible. ejcmpr.com

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. chemrxiv.org The acetalization reaction to form 2-phenyl-1,3-dioxolane-4-butanol from benzaldehyde and 1,2,4-butanetriol has a high theoretical atom economy, as the only byproduct is water.

To further minimize waste, the water produced during the reaction can be continuously removed in a flow setup to drive the equilibrium towards the product side, thereby increasing the reaction yield and reducing the need for downstream purification. ornl.govosti.gov The use of heterogeneous catalysts that can be easily recovered and reused also contributes to waste minimization and a more sustainable process.

Chemical Reactivity and Transformation Mechanisms of 1,3 Dioxolane 4 Butanol, 2 Phenyl

Reactions of the Dioxolane Ring System

The 1,3-dioxolane (B20135) ring is susceptible to a variety of reactions that involve its cleavage or modification, primarily driven by the lability of the acetal (B89532) linkage.

Ring-Opening Reactions

Ring-opening reactions are a hallmark of the reactivity of 1,3-dioxolanes, providing pathways to regenerate the parent diol and carbonyl compound or to introduce new functional groups.

Under acidic conditions, 1,3-Dioxolane-4-butanol, 2-phenyl- undergoes hydrolysis to regenerate 1,2,4-butanetriol (B146131) and benzaldehyde (B42025). This reaction is a classic example of acetal cleavage and proceeds via a well-established mechanism. The reaction is initiated by protonation of one of the oxygen atoms of the dioxolane ring, followed by cleavage of the C2-O bond to form a resonance-stabilized carbocation (an oxocarbenium ion). Subsequent attack by water and deprotonation yields the parent diol and aldehyde. mdpi.com

The rate of hydrolysis is influenced by the pH of the medium and the presence of substituents on the phenyl ring. Electron-donating groups on the phenyl ring can stabilize the intermediate carbocation, thus accelerating the rate of hydrolysis, while electron-withdrawing groups have the opposite effect.

A study on the acetalization of glycerol (B35011) with benzaldehyde, which forms the closely related (2-phenyl-1,3-dioxolan-4-yl)methanol, provides insight into the conditions for hydrolysis. The reverse reaction, hydrolysis, can be promoted by the presence of water and an acid catalyst. researchgate.net

Table 1: Representative Conditions for Acid-Catalyzed Deprotection of a Related 2-phenyl-1,3-dioxolane (B1584986)

SubstrateReagents and ConditionsProductYieldReference
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxideConcentrated hydrochloric acid in tetrahydrofuran (B95107) (THF) at room temperature for 1 hour1,2-Bis(4-formylphenyl)diazenoxide80% mdpi.com

The dioxolane ring can be opened by various nucleophiles, leading to the formation of functionalized derivatives. While specific data for 1,3-Dioxolane-4-butanol, 2-phenyl- is limited, general reactivity patterns of 2-phenyl-1,3-dioxolanes with nucleophiles such as organometallic reagents can be inferred. For instance, Grignard reagents and organolithium compounds can attack the acetal carbon, leading to ring opening and the formation of new carbon-carbon bonds. The presence of the hydroxyl group in the butanol side chain may require protection prior to reaction with highly reactive nucleophiles to prevent undesired side reactions.

Reductive cleavage of the dioxolane ring offers a route to ethers. Common reagents for this transformation include reducing agents like diisobutylaluminium hydride (DIBAL-H) and lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid. The regioselectivity of the cleavage can be influenced by the substituents on the dioxolane ring. For 2-phenyl substituted dioxolanes, the cleavage often occurs to afford a benzyl (B1604629) ether derivative.

A study on the hydrogenolysis of dioxolane-type carbohydrate acetals using LiAlH₄-AlCl₃ showed that the direction of ring cleavage is influenced by factors such as complex formation with the reagent and the configuration of neighboring hydroxyl groups. researchgate.net This suggests that the butanol side chain in the target compound would play a significant role in directing the outcome of reductive cleavage reactions.

Transacetalization/Transketalization Reactions

In the presence of another diol or carbonyl compound and an acid catalyst, 1,3-Dioxolane-4-butanol, 2-phenyl- can undergo transacetalization. This equilibrium-driven process involves the exchange of the diol or carbonyl component of the acetal. For example, reaction with an excess of acetone (B3395972) in the presence of an acid catalyst would lead to the formation of the corresponding acetone acetal of 1,2,4-butanetriol and benzaldehyde.

The transacetalization of solketal (B138546) (the acetone acetal of glycerol) with benzaldehyde over an Amberlyst catalyst has been studied, yielding (2-phenyl-1,3-dioxolan-4-yl)methanol, a close analog of the target compound. researchgate.net This demonstrates the feasibility of such exchange reactions.

Conformational Dynamics and Inversion Barriers of the Dioxolane Ring

The five-membered 1,3-dioxolane ring is not planar and exists in a dynamic equilibrium of envelope and twist conformations. The substituents on the ring significantly influence the preferred conformation and the energy barriers between different conformers. For 2-phenyl-1,3-dioxolanes, the phenyl group can adopt different orientations relative to the ring.

NMR spectroscopy is a powerful tool for studying the conformational dynamics of dioxolanes. The chemical shifts and coupling constants of the ring protons are sensitive to the ring's conformation. For (2-phenyl-1,3-dioxolan-4-yl)methanol, ¹H-NMR analysis has been used to identify the different isomers formed during its synthesis. researchgate.net

Reactivity of the Pendant Butanol Side Chain

The chemical behavior of 1,3-Dioxolane-4-butanol, 2-phenyl- is largely dictated by the interplay of the dioxolane ring and the pendant butanol side chain. The butanol moiety, with its terminal primary hydroxyl group and a flexible four-carbon chain, offers a rich landscape for a variety of chemical transformations. These reactions are fundamental for the structural modification and elaboration of this molecule for various synthetic applications.

Functional Group Interconversions of the Hydroxyl Group

The primary hydroxyl group of the butanol side chain is a key site for chemical reactivity, readily undergoing a range of functional group interconversions. These transformations are crucial for introducing new functionalities and for building more complex molecular architectures.

The hydroxyl group of 1,3-Dioxolane-4-butanol, 2-phenyl- can be readily converted into esters and ethers under standard reaction conditions.

Esterification:

Esterification reactions involve the reaction of the terminal hydroxyl group with a carboxylic acid or its derivative, typically in the presence of an acid catalyst. The general reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the hydroxyl group of the butanol side chain. This transformation is valuable for the introduction of a wide range of acyl groups.

A variety of esterification methods can be employed, including the classic Fischer esterification with a carboxylic acid and a strong acid catalyst, or milder methods using activating agents.

Reaction Reagents and Conditions Product
Fischer EsterificationR-COOH, H₂SO₄ (cat.), heat2-phenyl-1,3-dioxolane-4-butyl ester
Acylation with Acyl ChlorideR-COCl, Pyridine, CH₂Cl₂2-phenyl-1,3-dioxolane-4-butyl ester
Steglich EsterificationR-COOH, DCC, DMAP, CH₂Cl₂2-phenyl-1,3-dioxolane-4-butyl ester

Etherification:

Etherification of the butanol side chain can be achieved through various methods, most notably the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of a diverse range of alkyl or aryl groups.

Reaction Reagents and Conditions Product
Williamson Ether Synthesis1. NaH, THF; 2. R-X4-(4-alkoxybutyl)-2-phenyl-1,3-dioxolane
Alkylation with Alkyl SulfatesR₂SO₄, NaOH, H₂O/THF4-(4-alkoxybutyl)-2-phenyl-1,3-dioxolane

The primary alcohol of the butanol side chain can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The acetal group (dioxolane) is generally stable to many oxidative conditions, allowing for chemoselective transformation of the hydroxyl group.

Oxidation to Aldehydes:

Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin periodinane oxidation are commonly employed for this transformation.

Oxidizing Agent Typical Conditions Product
PCCCH₂Cl₂, rt4-(2-phenyl-1,3-dioxolan-4-yl)butanal
Dess-Martin PeriodinaneCH₂Cl₂, rt4-(2-phenyl-1,3-dioxolan-4-yl)butanal
Swern Oxidation1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C; 2. Et₃N4-(2-phenyl-1,3-dioxolan-4-yl)butanal

Oxidation to Carboxylic Acids:

Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, i.e., Jones reagent), or ruthenium tetroxide (RuO₄).

Oxidizing Agent Typical Conditions Product
Jones Reagent (CrO₃/H₂SO₄)Acetone, 0 °C to rt4-(2-phenyl-1,3-dioxolan-4-yl)butanoic acid
KMnO₄NaOH, H₂O, heat4-(2-phenyl-1,3-dioxolan-4-yl)butanoic acid
RuCl₃, NaIO₄CCl₄, CH₃CN, H₂O4-(2-phenyl-1,3-dioxolan-4-yl)butanoic acid

The hydroxyl group can be readily converted into a good leaving group, such as a halide or a sulfonate ester, transforming the terminal carbon into an electrophilic center susceptible to nucleophilic attack.

Conversion to Halides:

The conversion of the primary alcohol to an alkyl halide can be achieved using a variety of reagents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding alkyl chloride or bromide. The synthesis of the related compound 2-(4-bromobutyl)-1,3-dioxolane (B1282568) is documented, indicating the feasibility of this transformation. guidechem.comsigmaaldrich.comuni.lu

Target Halide Reagents and Conditions Product
Alkyl ChlorideSOCl₂, Pyridine4-(4-chlorobutyl)-2-phenyl-1,3-dioxolane
Alkyl BromidePBr₃, Et₂O4-(4-bromobutyl)-2-phenyl-1,3-dioxolane
Alkyl IodideI₂, PPh₃, Imidazole, CH₂Cl₂4-(4-iodobutyl)-2-phenyl-1,3-dioxolane

Conversion to Sulfonate Esters:

Alternatively, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups in nucleophilic substitution reactions.

Sulfonate Ester Reagents and Conditions Product
TosylateTsCl, Pyridine, CH₂Cl₂4-(2-phenyl-1,3-dioxolan-4-yl)butyl p-toluenesulfonate
MesylateMsCl, Et₃N, CH₂Cl₂4-(2-phenyl-1,3-dioxolan-4-yl)butyl methanesulfonate

Reactions at the Alkyl Chain Carbon Atoms

While the hydroxyl group is the most reactive site, the C-H bonds of the alkyl chain can also participate in reactions, although this typically requires more specialized conditions.

Direct functionalization of the C-H bonds of the butanol side chain represents a modern and efficient approach to modifying the carbon skeleton. These reactions often involve radical intermediates or transition-metal catalysis.

The regioselectivity of such reactions would be influenced by the stability of the resulting radical or organometallic intermediate. In the case of the butanol chain, the C-H bonds at the C4 position (alpha to the hydroxyl group) are activated, but other positions can also react depending on the specific methodology employed.

Radical Halogenation:

While less controlled than other methods, radical halogenation using reagents like N-bromosuccinimide (NBS) with a radical initiator can introduce a halogen atom onto the alkyl chain, typically favoring positions that form the most stable radical intermediate.

Transition-Metal-Catalyzed C-H Functionalization:

The following table provides a hypothetical overview of potential C-H functionalization reactions.

Reaction Type Potential Reagents and Conditions Potential Product(s)
Directed C-H ArylationAr-I, Pd(OAc)₂, Ligand, BasePhenyl-substituted butanol side chain
C-H OxidationRu or Mn porphyrin catalysts, OxidantHydroxylation at various positions of the butanol chain
Cyclization Reactions Involving the Butanol Moiety

The primary alcohol of the butanol moiety in 1,3-Dioxolane-4-butanol, 2-phenyl- can participate in intramolecular cyclization reactions, particularly to form oxygen-containing heterocyclic systems. A notable transformation is the acid-catalyzed cyclization to form a tetrahydropyran (B127337) ring. This type of reaction, known as a Prins-type cyclization, can occur when a homoallylic alcohol reacts with an aldehyde. organic-chemistry.org In the case of 1,3-Dioxolane-4-butanol, 2-phenyl-, while it is not a homoallylic alcohol, analogous acid-catalyzed intramolecular hydroalkoxylation/cyclization of similar δ-hydroxyalkenes or diols can lead to the formation of tetrahydropyran derivatives. organic-chemistry.org

The synthesis of tetrahydropyran-4-ones from divinyl ketones through a double-conjugate addition of water further illustrates the propensity for the formation of this heterocyclic system from appropriately substituted open-chain precursors. researchgate.net

Reactivity of the Phenyl Substituent

The phenyl group attached to the dioxolane ring is a key site for a variety of chemical modifications, including electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and hydrogenation.

Electrophilic Aromatic Substitution Reactions

The phenyl ring of 1,3-Dioxolane-4-butanol, 2-phenyl- can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. gatech.edu The 2-(1,3-dioxolan-4-yl)methyl group is generally considered to be an ortho-, para-directing group, although its activating or deactivating nature can be complex due to a combination of inductive and steric effects. The ether linkages in the dioxolane ring can donate electron density to the phenyl ring via resonance, potentially activating it towards electrophilic attack. However, the bulky nature of the entire substituent may sterically hinder the ortho positions.

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO2) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid. For related compounds like 2-(4-nitrophenyl)-1,3-dioxolane, the nitro group is a key functional handle for further transformations. mdpi.com

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl), usually in the presence of a Lewis acid catalyst like FeBr3 or AlCl3.

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. wikipedia.orgmt.combyjus.commasterorganicchemistry.com For example, the Friedel-Crafts acylation of benzene (B151609) with propionyl chloride gives ethyl phenyl ketone, which can then be reduced. masterorganicchemistry.com It is important to note that strongly deactivating groups on the aromatic ring can inhibit Friedel-Crafts reactions. youtube.com In the context of 1,3-Dioxolane-4-butanol, 2-phenyl-, the dioxolane moiety is not expected to be strongly deactivating.

The regioselectivity of these reactions will be influenced by the electronic and steric properties of the existing substituent.

Metal-Catalyzed Cross-Coupling Reactions

The phenyl group, if appropriately functionalized with a halide or a triflate, can participate in various metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions are powerful tools in modern organic synthesis. wikipedia.org

A prominent example is the Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.orgharvard.edu For instance, if the phenyl group of 1,3-Dioxolane-4-butanol, 2-phenyl- were halogenated, the resulting aryl halide could be coupled with a variety of organoboronic acids to introduce new aryl, vinyl, or alkyl groups. The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Other important cross-coupling reactions include the Heck reaction (coupling with alkenes), Stille coupling (using organotin reagents), and Buchwald-Hartwig amination (forming carbon-nitrogen bonds). The choice of catalyst, ligands, base, and solvent is crucial for the success and selectivity of these transformations. nih.gov

Hydrogenation and Reduction of the Aromatic Ring

The phenyl group can be reduced to a cyclohexyl ring through catalytic hydrogenation. This transformation typically requires a metal catalyst, such as palladium, platinum, or rhodium, under a hydrogen atmosphere. The reaction conditions (temperature, pressure, catalyst choice) can influence the selectivity of the hydrogenation, especially in a molecule with multiple reducible functional groups.

For example, the hydrogenation of styrene (B11656) oxide to 2-phenylethanol (B73330) can be achieved with high selectivity using a Pd(II) catalyst on a basic inorganic support. google.com In the case of alkylphenols, selective hydrogenation of the aromatic ring to the corresponding cyclohexanone (B45756) can be achieved using a Pd/γ-Al2O3 catalyst, with further reduction to the cyclohexanol (B46403) as a side reaction. osti.gov This suggests that in 1,3-Dioxolane-4-butanol, 2-phenyl-, the phenyl ring can be hydrogenated, and the conditions could potentially be tuned to favor the formation of the corresponding cyclohexyl derivative while preserving the butanol and dioxolane functionalities.

Chemo- and Regioselectivity in Multi-Functional Transformations

The presence of three distinct functional groups in 1,3-Dioxolane-4-butanol, 2-phenyl- (acetal, primary alcohol, and phenyl ring) presents challenges and opportunities in terms of chemoselectivity—the preferential reaction of one functional group over others.

Differential Reactivity of Functional Groups

The inherent differences in the reactivity of the functional groups can be exploited to achieve selective transformations.

The Butanol Moiety: The primary alcohol is a nucleophile and can be selectively oxidized to an aldehyde or a carboxylic acid under appropriate conditions. It can also be converted into a good leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution reactions.

The Dioxolane Moiety: The acetal group is generally stable under neutral and basic conditions but is labile to acidic conditions, which would lead to its deprotection to reveal the original aldehyde (benzaldehyde) and diol. wikipedia.orglibretexts.org This property allows the dioxolane to be used as a protecting group for a carbonyl function while other reactions are carried out on the molecule. wikipedia.orgyoutube.com

The Phenyl Moiety: As discussed, the phenyl ring is susceptible to electrophilic attack and can participate in metal-catalyzed coupling reactions. Its reduction requires specific catalytic hydrogenation conditions.

Achieving chemoselectivity often involves the careful choice of reagents and reaction conditions. For instance, a mild oxidizing agent might selectively oxidize the primary alcohol without affecting the phenyl ring or the dioxolane. Conversely, a hydrogenation catalyst could be chosen to reduce the phenyl ring without cleaving the dioxolane or reducing the alcohol.

The concept of protecting groups is central to managing chemoselectivity in multifunctional molecules. wikipedia.orgyoutube.com For example, if a reaction requires harsh acidic conditions that would cleave the dioxolane, the alcohol group could first be protected (e.g., as a silyl (B83357) ether), the reaction performed, and then the protecting group removed.

The following table summarizes the expected reactivity of the functional groups under different reaction conditions, highlighting the potential for chemoselective transformations.

Reagent/ConditionButanol MoietyDioxolane MoietyPhenyl MoietyPotential for Chemoselectivity
Mild Oxidizing Agent (e.g., PCC)Oxidation to aldehydeStableStableHigh
Strong Oxidizing Agent (e.g., KMnO4)Oxidation to carboxylic acidPotentially cleavedPotentially oxidizedLow
Strong Reducing Agent (e.g., LiAlH4)Stable (already an alcohol)StableStableNot applicable for reduction
Catalytic Hydrogenation (e.g., H2/Pd)StableStableReduction to cyclohexylHigh, depends on catalyst and conditions
Strong Acid (e.g., aq. HCl)StableHydrolysis to aldehyde and diolStableHigh (deprotection)
Strong Base (e.g., NaH)Deprotonation to form alkoxideStableStableHigh
Electrophile + Lewis Acid (e.g., Br2/FeBr3)StableStableElectrophilic Aromatic SubstitutionHigh
Organometallic + Pd catalystStableStableCross-coupling (if halogenated)High

This differential reactivity allows for a modular approach to the synthesis of complex molecules derived from 1,3-Dioxolane-4-butanol, 2-phenyl-.

Development of Selective Reaction Conditions

The development of selective reaction conditions for multifunctional molecules such as 1,3-Dioxolane-4-butanol, 2-phenyl-, is crucial for its effective use in synthetic chemistry. This compound possesses two key reactive sites: the terminal hydroxyl group of the butanol chain and the 1,3-dioxolane ring, which functions as a protecting group for a diol derived from glycerol and benzaldehyde. Selective transformations require carefully controlled conditions to target one functional group while leaving the other intact. While specific research focusing exclusively on 1,3-Dioxolane-4-butanol, 2-phenyl- is limited, the principles for achieving selectivity can be extrapolated from studies on analogous 1,3-dioxolane systems.

The primary challenge lies in achieving chemoselectivity—discriminating between the alcohol and the acetal—and, in chiral versions of the molecule, stereoselectivity. Research into related compounds demonstrates that the choice of catalyst, solvent, temperature, and reagents is paramount in directing the reaction outcome.

Chemoselective Transformations of the Hydroxyl Group

The terminal primary alcohol of the butanol side chain can undergo various transformations, such as oxidation, esterification, or etherification. To ensure these reactions occur without affecting the acid-labile dioxolane ring, non-acidic or mildly basic conditions are typically required.

For instance, the oxidation of the alcohol to an aldehyde or carboxylic acid would necessitate the use of reagents that operate under neutral or slightly basic conditions, such as manganese dioxide (MnO₂) for oxidation to an aldehyde, or buffered reagents to prevent the generation of strong acids that could cleave the acetal.

Stereoselective Reactions

Stereoselectivity is a key consideration, particularly when the starting material is enantiomerically pure. The synthesis of chiral 1,3-dioxolanes often involves asymmetric reactions where the conditions are optimized to favor the formation of one diastereomer over another. In a study on the Michael addition of (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, reaction conditions were finely tuned to control the stereochemical outcome. mdpi.com The reaction was initiated at a very low temperature (-78 °C) using a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (THF). These conditions are designed to create a specific enolate geometry, which then reacts with an electrophile in a sterically controlled manner. mdpi.com

A summary of the conditions used for this selective Michael addition is presented below:

Table 1: Conditions for Stereoselective Michael Addition of a Phenyl-Substituted Dioxolanone

Parameter Condition
Substrate (2S,5S)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one
Base Lithium Diisopropylamide (LDA)
Solvent Tetrahydrofuran (THF)
Initial Temperature -78 °C
Reaction Time 2 hours at -78 °C, then warmed to room temperature

Data sourced from a study on the Michael addition of chiral 1,3-dioxolan-4-ones. mdpi.com

Furthermore, the stereoselective formation of the dioxolane ring itself has been achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl enol ether, mediated by a hypervalent iodine reagent. nih.gov The diastereoselectivity of this reaction was found to be highly dependent on the quenching temperature, as detailed in the following table for the reaction of styrenes.

Table 2: Effect of Quenching Temperature on Diastereoselectivity in Dioxolane Formation

Entry Substrate Quench Temperature (°C) Yield (%) Diastereomeric Ratio (trans:cis)
1 Styrene Room Temperature 85 77:23
2 Styrene -78 81 >99:1
3 4-Chlorostyrene Room Temperature 78 79:21
4 4-Chlorostyrene -78 79 >99:1

Data derived from the stereoselective formation of substituted 1,3-dioxolanes. nih.gov

These findings highlight that low temperatures are critical for achieving high stereoselectivity by minimizing side reactions and controlling the transition state energies of the competing reaction pathways. nih.gov

Selective Cleavage of the Dioxolane Ring

Conversely, conditions can be selected to deprotect the diol by cleaving the 1,3-dioxolane ring while preserving the butanol side chain. This is typically achieved under acidic conditions. The rate and selectivity of this hydrolysis can be controlled. For example, the deprotection of 2-phenyl-1,3-dioxolane to yield benzaldehyde can be accomplished in water at 30°C using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄), a reaction that proceeds to completion within five minutes. Such mild conditions could potentially be optimized for the selective deprotection of 1,3-Dioxolane-4-butanol, 2-phenyl-.

In a different approach, the reduction of a related compound, 2-(4-nitrophenyl)-1,3-dioxolane, was optimized by careful selection of the solvent and temperature. mdpi.com The study found that a water-ethanol medium was optimal, while other solvents like iso-propanol or tetrahydrofuran led to the destruction of the starting material. mdpi.com The reaction temperature was also critical; conducting the reaction at 50 °C provided a clean conversion, whereas boiling temperatures led to the formation of resinous impurities. mdpi.com

Table 3: Solvent and Temperature Effects on the Reduction of a Substituted 2-Phenyl-1,3-dioxolane

Solvent Temperature (°C) Outcome
Water-Ethanol 50 Highest yield of desired product
Water-Ethanol Boiling Contamination with resinous impurities
iso-Propanol 50 Partial destruction of starting material
Tetrahydrofuran (THF) 50 Incomplete conversion, low yield

Data from a study on the eco-friendly reduction of 2-(4-nitrophenyl)-1,3-dioxolane. mdpi.com

These examples from related systems underscore that the development of selective reaction conditions for 1,3-Dioxolane-4-butanol, 2-phenyl- would involve a systematic investigation of solvents, temperature, catalysts, and reagent stoichiometry to favor the desired transformation, whether it be a reaction at the terminal alcohol or a manipulation of the dioxolane ring.

Advanced Spectroscopic and Structural Characterization of 1,3 Dioxolane 4 Butanol, 2 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published data is available for the high-resolution 1H and 13C NMR, two-dimensional NMR, dynamic NMR, or solid-state NMR of 1,3-Dioxolane-4-butanol, 2-phenyl-.

Vibrational Spectroscopy: Raman and Infrared (IR)

No specific studies detailing the characteristic vibrational modes for the dioxolane ring and substituents of 1,3-Dioxolane-4-butanol, 2-phenyl- through Raman and IR spectroscopy are publicly accessible.

Application in Reaction Monitoring and Isomer Distinction

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for monitoring the synthesis of 1,3-dioxolane (B20135) derivatives and for distinguishing between the resulting isomers. The formation of 1,3-Dioxolane-4-butanol, 2-phenyl-, typically from the acid-catalyzed reaction of benzaldehyde (B42025) with a glycerol (B35011) derivative, can result in a mixture of stereoisomers due to the presence of two chiral centers at positions C2 and C4 of the dioxolane ring.

Reaction Monitoring: The progress of the acetalization reaction can be monitored by ¹H NMR spectroscopy. mdpi.com Key diagnostic signals would include the disappearance of the aldehyde proton from benzaldehyde (typically around δ 10 ppm) and the appearance of the characteristic acetal (B89532) proton at the C2 position of the dioxolane ring. For 2-phenyl substituted 1,3-dioxolanes, this acetal proton signal typically appears as a singlet in the range of δ 5.8-6.0 ppm. researchgate.net Concurrently, the signals corresponding to the glycerol backbone would shift upon ring formation.

Isomer Distinction: NMR spectroscopy is a powerful technique for differentiating between isomers. magritek.comoxinst.comweebly.com The cis and trans diastereomers of 1,3-Dioxolane-4-butanol, 2-phenyl- can be distinguished by high-resolution ¹H NMR. The spatial arrangement of the substituents at C2 (phenyl group) and C4 (butanol group) influences the chemical environment of the ring protons. This results in distinct chemical shifts and coupling constants for the protons on the dioxolane ring and its substituents. For instance, the acetal proton at C2 often shows a slight chemical shift difference between the cis and trans isomers. A study on the related compound 2-phenyl-1,3-dioxolane-4-methanol (B155213) showed four distinct peaks for the C2-methine proton, corresponding to four possible isomers. researchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in assigning the full proton and carbon spectra for each isomer, confirming their distinct structures. oxinst.com

Mass Spectrometry (MS) Beyond Basic Identification

While standard mass spectrometry can confirm the molecular weight of 1,3-Dioxolane-4-butanol, 2-phenyl-, advanced MS techniques provide deeper structural insights.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule. For 1,3-Dioxolane-4-butanol, 2-phenyl-, which has a molecular formula of C₁₃H₁₈O₃, the expected monoisotopic mass can be calculated with high precision. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with errors in the parts-per-million (ppm) range, allowing for confident differentiation from other compounds with the same nominal mass. acs.org

Table 1: Illustrative HRMS Data for 1,3-Dioxolane-4-butanol, 2-phenyl-

ParameterValue
Molecular FormulaC₁₃H₁₈O₃
Calculated Monoisotopic Mass222.12560 Da
Ion Adduct (Example)[M+H]⁺
Calculated m/z for [M+H]⁺223.13287 Da
Typical Measured m/z223.1325 (Example)
Mass Accuracy (Example)< 2 ppm

This table is illustrative. Actual measured values may vary slightly based on instrumentation and experimental conditions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions, providing valuable structural information. rsc.org In an MS/MS experiment, the molecular ion (or a protonated adduct) of 1,3-Dioxolane-4-butanol, 2-phenyl- (m/z 222 or 223) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.

The fragmentation of 2-phenyl-1,3-dioxolane (B1584986) derivatives is often characterized by specific bond cleavages. miamioh.edunih.gov Key fragmentation pathways for 1,3-Dioxolane-4-butanol, 2-phenyl- would likely include:

Loss of the butanol side chain: Cleavage of the C4-C(butanol) bond.

Ring-opening reactions: Fission of the dioxolane ring, often initiated by cleavage of the C-O bonds.

Loss of benzaldehyde: A retro-synthesis type fragmentation.

Fragments related to the phenyl group: Such as the tropylium (B1234903) ion (m/z 91) or the benzoyl cation (m/z 105). nih.gov

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed. researchgate.net

Table 2: Plausible MS/MS Fragmentation for [C₁₃H₁₈O₃+H]⁺

Precursor Ion (m/z)Plausible Fragment Ion (m/z)Proposed Neutral LossStructural Interpretation
223.13149.06C₄H₈OLoss of butoxy group from side chain
223.13107.05C₇H₈O₂Benzaldehyde cation + H
223.13105.03C₇H₆O + H₂OBenzoyl cation
223.1391.05C₈H₉O₃Tropylium ion

This table presents plausible fragmentation pathways for structural elucidation and is not based on specific experimental data for this exact compound.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Studies

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of analysis by separating ions based on their size, shape, and charge in the gas phase. wikipedia.orgnih.gov This technique can distinguish between isomers that have the same mass-to-charge ratio but different three-dimensional structures. nih.gov

For 1,3-Dioxolane-4-butanol, 2-phenyl-, the cis and trans diastereomers would likely have different collisional cross-sections (CCS), which is a measure of their rotational average projected area. The more compact isomer would travel faster through the drift tube of the ion mobility spectrometer, resulting in a shorter drift time. youtube.com IMS-MS could therefore provide a method to separate and identify these isomers, even if they co-elute in a chromatographic separation. nih.gov This technique is particularly valuable for analyzing complex mixtures and for gaining insight into the conformational landscape of flexible molecules like the butanol side chain. youtube.com

X-ray Crystallography and Electron Diffraction Studies

Determination of Absolute Configuration for Chiral Centers

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of its chiral centers. researchgate.netthieme-connect.de For 1,3-Dioxolane-4-butanol, 2-phenyl- to be analyzed by this method, a high-quality single crystal is required. thieme-connect.de

The compound has two stereogenic centers at positions C2 and C4 of the dioxolane ring. If the starting materials used for the synthesis are enantiomerically pure (e.g., an enantiopure glycerol derivative), the resulting product will also be enantiopure, crystallizing in a non-centrosymmetric space group. ed.ac.uk

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.govmit.edu When X-rays interact with the electrons of the atoms in the crystal, a small phase shift occurs. This effect is usually weak for light atoms like carbon and oxygen but can be sufficient with modern diffractometers and data analysis methods. mit.edu The differences in intensity between Friedel pairs (reflections h,k,l and -h,-k,-l) are analyzed. The Flack parameter is a key value derived from the refinement of the crystal structure; a value close to 0 confirms that the assigned absolute configuration is correct, while a value near 1 indicates that the inverted structure is the correct one. ed.ac.uknih.gov

While no specific crystal structure for 1,3-Dioxolane-4-butanol, 2-phenyl- is prominently published, the absolute configuration of many related chiral 1,3-dioxolane derivatives has been successfully determined using this technique, confirming its applicability. mdpi.comnih.gov The analysis would unambiguously define the R/S configuration at both the C2 and C4 positions, providing a complete and definitive structural characterization. youtube.comyoutube.com

Analysis of Crystal Packing and Intermolecular Interactions

The spatial arrangement of molecules in the crystalline state, or crystal packing, is governed by a network of non-covalent intermolecular interactions. While a specific crystal structure for 1,3-Dioxolane-4-butanol, 2-phenyl- is not extensively detailed in the public domain, its molecular structure allows for the prediction of several key interactions based on studies of similar phenyl-substituted butanols and dioxolanes. nih.govnih.gov The presence of a hydroxyl group, a phenyl ring, and ether-like oxygen atoms in the dioxolane ring dictates the formation of a complex and stable supramolecular assembly.

The primary intermolecular force expected to direct the crystal packing is hydrogen bonding, originating from the hydroxyl group of the butanol side chain. This group can act as both a hydrogen bond donor and acceptor, likely forming chains or more complex networks with the oxygen atoms of the dioxolane ring of neighboring molecules.

Table 1: Potential Intermolecular Interactions in Crystalline 1,3-Dioxolane-4-butanol, 2-phenyl-

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondO-H (butanol)O (dioxolane)2.7 - 3.2
π-π StackingPhenyl RingPhenyl Ring3.3 - 3.8
C-H···πC-H (aliphatic)Phenyl Ring2.5 - 2.9

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. For a molecule with stereogenic centers like 1,3-Dioxolane-4-butanol, 2-phenyl-, these methods are indispensable for determining its enantiomeric purity and confirming its absolute configuration.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. Enantiomers, being non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign. This characteristic makes CD an excellent tool for determining the enantiomeric excess (ee) of a sample.

A sample of pure (R)-1,3-Dioxolane-4-butanol, 2-phenyl- would exhibit a specific CD spectrum. Its enantiomer, (S)-1,3-Dioxolane-4-butanol, 2-phenyl-, would show a mirror-image spectrum. A racemic mixture (50:50 of both enantiomers) would be CD-silent, as the opposing signals would cancel each other out. By comparing the CD signal of a sample of unknown composition to that of a pure enantiomer, the enantiomeric excess can be accurately quantified.

Table 2: Hypothetical Circular Dichroism Data for Enantiomers of 1,3-Dioxolane-4-butanol, 2-phenyl-

Wavelength (nm)Molar Ellipticity [θ] of (R)-enantiomer (deg·cm²/dmol)Molar Ellipticity [θ] of (S)-enantiomer (deg·cm²/dmol)
210+8500-8500
222-4200+4200
254+1500-1500
280-500+500

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum provides information about the stereochemical environment of the chromophores within the molecule. The characteristic feature of an ORD curve is the Cotton effect, which is an anomalous change in optical rotation in the vicinity of an absorption band of a chromophore.

The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the chiral centers. For 1,3-Dioxolane-4-butanol, 2-phenyl-, the phenyl group acts as a chromophore. The ORD spectrum would be expected to show a distinct Cotton effect in the UV region corresponding to the electronic transitions of this phenyl ring. The shape and sign of this effect would provide critical data for confirming the three-dimensional structure of a specific stereoisomer, often used in conjunction with X-ray crystallography data for related compounds. mdpi.com

Table 3: Hypothetical Optical Rotatory Dispersion Data Illustrating a Cotton Effect

Wavelength (nm)Specific Rotation [α] (degrees)
300+50
280 (Peak)+250
265 (Trough)-150
250-25
230+75

Computational and Theoretical Investigations of 1,3 Dioxolane 4 Butanol, 2 Phenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about the molecule's electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 1,3-Dioxolane-4-butanol, 2-phenyl-. researchgate.netmdpi.com DFT methods calculate the total energy of a system based on its electron density, which simplifies the many-body problem of electron interactions.

In a typical DFT study of this compound, the first step would be geometry optimization. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. A common and reliable functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) paired with a basis set such as 6-311++G(d,p). researchgate.net The results of such an optimization would be presented in a table detailing the key structural parameters of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for 1,3-Dioxolane-4-butanol, 2-phenyl- (Calculated at B3LYP/6-311++G(d,p) level) This table is illustrative and contains hypothetical data for demonstration purposes.

Parameter Bond/Angle Value
Bond Lengths (Å)
C(2)-O(1) 1.42
C(2)-O(3) 1.42
C(2)-C(phenyl) 1.51
O(1)-C(5) 1.44
O(3)-C(4) 1.44
C(4)-C(butanol) 1.53
**Bond Angles (°) **
O(1)-C(2)-O(3) 107.2
O(3)-C(4)-C(5) 104.5
C(2)-O(3)-C(4) 107.9
Dihedral Angles (°)
O(1)-C(2)-C(phenyl)-C(ortho) 85.0
O(3)-C(4)-C(butanol)-C(β) 178.5

Once the optimized geometry is obtained, DFT can be used to calculate various electronic properties, such as the total energy, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Ab Initio Methods for High-Accuracy Calculations

For situations requiring higher accuracy, ab initio (from first principles) methods can be employed. These methods are computationally more demanding than DFT because they make fewer approximations. Methods like Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. researchgate.net

Ab initio calculations, particularly at the MP2 level with an extended basis set, are often used to refine the geometries and energies of different conformers. researchgate.net They are especially valuable for studying systems where DFT might not be sufficiently accurate, such as in the detailed analysis of non-covalent interactions that can influence the conformational preferences of the butanol side chain. Comparing the results from DFT and ab initio methods can provide a higher degree of confidence in the predicted molecular properties.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which is invaluable for interpreting experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) shielding tensors. researchgate.net These can then be converted into chemical shifts (δ) by referencing them to a standard compound like Tetramethylsilane (TMS). Predicting ¹H and ¹³C NMR spectra allows for direct comparison with experimental data, aiding in the structural elucidation of the compound. researchgate.netchemicalbook.com

Vibrational Frequencies: The analysis of vibrational frequencies, calculated from the second derivatives of the energy with respect to atomic displacements, corresponds to infrared (IR) and Raman spectroscopy. researchgate.netnih.gov A frequency calculation on the optimized geometry confirms that the structure is a true energy minimum (no imaginary frequencies). The predicted frequencies and their corresponding intensities help in the assignment of experimental IR and Raman bands to specific vibrational modes, such as C-O stretches in the dioxolane ring, C-H stretches of the phenyl and butanol groups, and the O-H stretch of the alcohol. researchgate.net

Table 2: Hypothetical Predicted Vibrational Frequencies for 1,3-Dioxolane-4-butanol, 2-phenyl- This table is illustrative and contains hypothetical data for demonstration purposes. Frequencies are typically scaled to correct for anharmonicity and other systematic errors.

Frequency (cm⁻¹) Intensity Assignment
3450 Medium O-H stretch (butanol)
3060 Weak Aromatic C-H stretch
2950 Strong Aliphatic C-H stretch
1450 Medium CH₂ scissoring
1120 Strong C-O-C stretch (dioxolane ring)
1050 Strong C-O stretch (butanol)

Conformational Analysis

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

For a molecule of this size, a comprehensive search of the conformational space can be initiated using less computationally expensive methods like Molecular Mechanics (MM). MM methods use classical force fields (e.g., MMFF94, AMBER) to model the potential energy surface. A systematic conformational search can identify numerous potential low-energy structures.

Following this, Molecular Dynamics (MD) simulations can be performed. MD simulates the movement of atoms and molecules over time, providing insight into the dynamic behavior of the compound. By simulating the molecule at a given temperature, one can observe transitions between different conformational states and identify the most populated and accessible conformations.

Identification of Stable Conformers and Energy Minima

The low-energy conformers identified through MM and MD simulations are typically subjected to further, more accurate geometry optimization and energy calculation using DFT or ab initio methods. researchgate.net This process refines the structures and provides a more reliable ranking of their relative stabilities.

The 1,3-dioxolane (B20135) ring itself typically adopts an "envelope" or "twist" conformation. researchgate.net The orientation of the phenyl group at the C2 position and the butanol group at the C4 position relative to the ring will define the major conformers. For example, the phenyl group can be in an axial or equatorial-like position, and multiple rotamers are possible for the butanol side chain. The relative energies of these conformers are determined by a combination of steric hindrance and subtle stereoelectronic effects, such as hyperconjugation. researchgate.net

Table 3: Hypothetical Relative Energies of Stable Conformers of 1,3-Dioxolane-4-butanol, 2-phenyl- This table is illustrative and contains hypothetical data for demonstration purposes, calculated at the DFT/B3LYP level.

Conformer ID Phenyl Group Orientation Butanol Chain Conformation Relative Energy (kcal/mol)
Conf-1 Equatorial Extended 0.00
Conf-2 Equatorial Gauche 0.85
Conf-3 Axial Extended 2.10
Conf-4 Axial Gauche 2.95

The results from such an analysis would indicate which conformation is the global minimum (the most stable state) and provide the energy differences to other low-lying conformers. This information is critical for understanding which molecular shapes are most likely to be present at room temperature and participate in chemical reactions.

Influence of Substituents on Ring Puckering and Flexibility

The five-membered 1,3-dioxolane ring is not planar and undergoes continuous conformational fluctuations, a phenomenon known as pseudorotation. The puckering of the ring, which describes its deviation from planarity, can be characterized by Cremer-Pople puckering parameters. The presence and nature of substituents on the ring significantly influence its preferred conformation and flexibility.

For the 1,3-dioxolane ring, the two most common conformations are the envelope (Cs symmetry), where one atom is out of the plane of the other four, and the twist (C2 symmetry), where two atoms are displaced on opposite sides of the plane defined by the other three. The energy barrier between these conformations is typically low, leading to a flexible ring system.

The substitution at the C2 and C4 positions of the dioxolane ring in 1,3-Dioxolane-4-butanol, 2-phenyl- is expected to have a profound impact on its conformational equilibrium. The bulky phenyl group at the C2 position and the butanol group at the C4 position will introduce steric strain, which will dictate the most stable puckered form.

While specific data for the target molecule is unavailable, studies on related 5-substituted 1,3-dioxanes provide valuable insights. For instance, a quantum-chemical study on 5-alkyl- and 5-phenyl-1,3-dioxanes revealed that the chair conformer is the most stable, with the equatorial orientation of the substituent being energetically favored. researchgate.net The energy difference between the equatorial and axial conformers (ΔG°) is a key parameter determining the conformational preference.

Table 1: Calculated Conformational Energies (kcal/mol) for 5-Substituted 1,3-Dioxanes

Substituent (R) ΔE (Axial - Equatorial) ΔG° (Experimental)
Ethyl 0.9 0.8
iso-Propyl 1.2 1.1
tert-Butyl 2.5 2.3
Phenyl 1.4 1.3

Data adapted from a quantum-chemical study on 5-substituted 1,3-dioxanes. researchgate.net

This table demonstrates that as the steric bulk of the substituent increases, the preference for the equatorial position becomes more pronounced to minimize 1,3-diaxial interactions. Although this data is for a six-membered dioxane ring, a similar trend would be expected for the five-membered dioxolane ring in 1,3-Dioxolane-4-butanol, 2-phenyl-, where the butanol group at C4 would preferentially adopt a pseudo-equatorial orientation to reduce steric hindrance with the phenyl group at C2 and the ring atoms. The flexibility of the ring would likely be reduced due to these bulky substituents, leading to a more defined, low-energy conformation.

Reaction Mechanism Studies

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transient species like transition states and reaction intermediates.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The hydrolysis of 1,3-dioxolanes, a fundamental reaction, has been the subject of theoretical investigation. The reaction typically proceeds via a protonation step followed by ring opening. Computational methods, such as Density Functional Theory (DFT), can be used to locate the transition state (TS) for the rate-determining step and to trace the Intrinsic Reaction Coordinate (IRC) to connect the TS to the corresponding reactants and products.

For a substituted dioxolane like 1,3-Dioxolane-4-butanol, 2-phenyl-, the acid-catalyzed hydrolysis would involve the formation of a stabilized oxocarbenium ion intermediate. DFT calculations on simpler 1,3-dioxolanes have shown that the energy barrier for the C-O bond cleavage is the highest in the reaction profile. The substituents on the dioxolane ring can influence the stability of the transition state and, consequently, the reaction rate. The phenyl group at C2 would stabilize the positive charge developing on the adjacent carbon in the transition state through resonance, likely accelerating the hydrolysis rate compared to an unsubstituted dioxolane.

Investigation of Catalytic Pathways and Intermediates

Computational studies have been instrumental in elucidating the mechanisms of various catalytic reactions involving dioxolanes. For instance, the ring-opening polymerization (ROP) of 1,3-dioxolane, often initiated by cationic catalysts, has been studied computationally. rsc.org These studies reveal the formation of cyclic structures as a competing side reaction. rsc.org

In the context of 1,3-Dioxolane-4-butanol, 2-phenyl-, while not a monomer for polymerization, it can participate in other catalytic reactions. For example, if used as a solvent in a palladium-catalyzed reaction, it could potentially interact with the catalyst. A study on the Mizoroki-Heck reaction in 1,3-dioxolane-based solvents showed that the solvent can influence the reaction's effectiveness. rsc.org Computational modeling of such systems would involve identifying the catalytically active species, potential intermediates formed by the interaction of the substrate with the catalyst, and the transition states for each catalytic step.

Solvent Effects on Reaction Thermodynamics and Kinetics

The choice of solvent can significantly impact the thermodynamics and kinetics of a reaction. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effect of the solvent. A theoretical study on 1,3-dipolar cycloaddition reactions demonstrated how solvent parameters can be correlated with reaction rate constants. researchgate.net

For reactions involving 1,3-Dioxolane-4-butanol, 2-phenyl-, either as a reactant or a solvent, its polarity and ability to form hydrogen bonds (due to the butanol group) would be crucial. In a reaction where polar intermediates or transition states are formed, a polar solvent like 1,3-Dioxolane-4-butanol, 2-phenyl- would be expected to stabilize these species, thereby affecting the reaction's energy profile. Computational studies can quantify these effects by calculating the reaction energies and activation barriers in different solvent environments.

Table 2: Illustrative Solvent Effect on a Hypothetical Reaction Parameter

Solvent Dielectric Constant (ε) Calculated Activation Energy (kcal/mol)
n-Hexane 1.88 25.4
Dichloromethane 8.93 22.1
Acetonitrile (B52724) 37.5 19.8

This is a hypothetical data table to illustrate the general trend of solvent effects on activation energy.

As shown in the illustrative table, increasing the solvent polarity generally leads to a decrease in the activation energy for a reaction with a polar transition state.

Molecular Docking and Ligand Binding (If Applicable, in Non-Clinical Contexts)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery, it also has applications in fundamental mechanistic studies.

Interaction with Model Receptors or Enzymes (for fundamental mechanistic studies, not drug discovery)

To understand the potential interactions of 1,3-Dioxolane-4-butanol, 2-phenyl- with biological macromolecules, molecular docking studies could be performed with model receptors or enzymes. For instance, a study on 1,3-dioxolane and 1,3-dioxane (B1201747) derivatives as modulators of P-glycoprotein (P-gp) used molecular docking to investigate their binding modes. nih.gov

In a non-clinical context, one could investigate the binding of 1,3-Dioxolane-4-butanol, 2-phenyl- to an enzyme active site to understand how its functional groups (phenyl, butanol, dioxolane ring) contribute to binding affinity and specificity. The docking results would provide a binding score, which is an estimate of the binding free energy, and a predicted binding pose.

Table 3: Hypothetical Molecular Docking Results of 1,3-Dioxolane-4-butanol, 2-phenyl- with a Model Receptor

Ligand Binding Affinity (kcal/mol) Key Interacting Residues
1,3-Dioxolane-4-butanol, 2-phenyl- -7.2 TYR 88, PHE 278, SER 145
Benzene (B151609) -2.5 PHE 278
Glycerol (B35011) -3.1 SER 145

This is a hypothetical data table to illustrate the output of a molecular docking study.

The hypothetical data in Table 3 suggests that the phenyl group of the ligand could engage in π-π stacking with a phenylalanine residue, while the butanol group could form a hydrogen bond with a serine residue, leading to a stronger binding affinity compared to simpler fragments. Such studies can provide valuable insights into the non-covalent interactions that govern molecular recognition.

Predictive Modeling for Synthetic Utility

The synthetic utility of a chemical compound is intrinsically linked to its reactivity, stability, and the stereochemical outcomes of its transformations. For a molecule like 1,3-dioxolane-4-butanol, 2-phenyl-, predictive modeling offers a powerful, non-empirical approach to understanding and forecasting its behavior in various synthetic scenarios. These computational and theoretical methods allow for the in-silico evaluation of the molecule's potential as a building block, intermediate, or a final product in a synthetic sequence.

Predictive modeling in this context primarily revolves around two key aspects of the molecule's structure: the 1,3-dioxolane ring and the stereogenic centers. The 2-phenyl substitution on the dioxolane ring and the butanol side chain at the 4-position introduce electronic and steric factors that significantly influence its chemical properties.

Predicting Acetal (B89532) Stability and Reactivity

The 1,3-dioxolane moiety in 1,3-dioxolane-4-butanol, 2-phenyl- serves as a protecting group for a carbonyl functional group, in this case, derived from benzaldehyde (B42025). The efficiency of a protecting group is determined by its ease of introduction, its stability under a variety of reaction conditions, and the facility of its selective removal. Computational chemistry provides tools to predict the kinetics and thermodynamics of both the formation and hydrolysis of the acetal.

The hydrolysis of acetals is an acid-catalyzed reaction, and its mechanism has been the subject of computational studies. ic.ac.ukyoutube.com These studies often employ quantum mechanical calculations to model the reaction pathway, identify transition states, and calculate activation energies. For 2-phenyl substituted 1,3-dioxolanes, the electronic nature of the phenyl group can influence the stability of the carbocation intermediate formed during hydrolysis. acs.org

Table 1: Theoretical Prediction of Acetal Hydrolysis Feasibility

Computational MethodPredicted ParameterImplication for Synthetic Utility
Density Functional Theory (DFT)Activation Energy (Ea) of HydrolysisA higher Ea suggests greater stability of the protecting group, allowing for a wider range of synthetic transformations on other parts of the molecule without premature deprotection.
Ab initio methodsProton Affinity of Oxygen AtomsPredicts the ease of protonation, the initial step in acid-catalyzed hydrolysis. This can help in selecting appropriate acidic conditions for deprotection.
Molecular Dynamics (MD)Solvation Effects on Reaction PathwaySimulates the role of solvent molecules in stabilizing intermediates and transition states, providing a more accurate prediction of reaction rates in different solvent systems. ic.ac.uk

These predictive models can guide a synthetic chemist in choosing the optimal reaction conditions to either maintain the integrity of the dioxolane ring or to remove it efficiently. For instance, a high predicted activation energy for hydrolysis would indicate that the 2-phenyl-1,3-dioxolane-4-butanol could be subjected to reactions requiring basic or certain nucleophilic conditions without affecting the protected carbonyl group.

Predicting Stereochemical Outcomes

The 4-position of the 1,3-dioxolane ring in 1,3-dioxolane-4-butanol, 2-phenyl- is a stereocenter. The stereochemical outcome of reactions involving this center or the formation of the dioxolane itself is of paramount importance in stereoselective synthesis. Predictive models, including machine learning and quantitative structure-activity relationship (QSAR) approaches, are increasingly being used to forecast the stereoselectivity of chemical reactions. nih.govnih.gov

For the synthesis of substituted 1,3-dioxolanes, computational models can predict the diastereoselectivity of the reaction based on the structures of the starting materials and the catalyst used. mdpi.com These models often rely on steric and electronic descriptors of the molecules to build a correlative relationship with the observed stereochemical outcome.

Table 2: Predictive Models for Stereoselectivity in Dioxolane Synthesis

Modeling ApproachInput FeaturesPredicted OutcomeRelevance to 1,3-Dioxolane-4-butanol, 2-phenyl-
Machine Learning (e.g., Random Forest, Support Vector Machines)Structural descriptors of reactants (e.g., steric parameters, electronic properties), catalyst information, solvent properties.Enantiomeric excess (ee) or diastereomeric ratio (dr). nih.govCould be trained on a dataset of similar dioxolane syntheses to predict the stereochemical outcome at the 4-position of the butanol side chain.
Quantitative Structure-Activity Relationship (QSAR)Molecular descriptors (e.g., topological indices, quantum chemical parameters) of a series of related reactants or catalysts.A quantitative measure of stereoselectivity.Can establish a predictive relationship between the substituents on the phenyl ring or the butanol chain and the resulting stereochemistry.
Transition State Modeling (Quantum Mechanics)Geometries and energies of competing transition states leading to different stereoisomers.The energy difference between transition states, which correlates with the product ratio.Provides a fundamental understanding of the origins of stereoselectivity and can be used to design more selective catalysts or reaction conditions.

The application of these predictive tools can significantly reduce the experimental effort required to optimize a stereoselective synthesis. By computationally screening different reaction parameters, researchers can identify promising conditions for achieving high stereopurity in the synthesis of 1,3-dioxolane-4-butanol, 2-phenyl- and its derivatives.

Derivatization and Analogous Compounds of 1,3 Dioxolane 4 Butanol, 2 Phenyl

Modification of the Dioxolane Ring

The 1,3-dioxolane (B20135) ring, a cyclic acetal (B89532), is a key functional group that can be modified to alter the core structure of the parent compound. These modifications include the formation of spirocyclic systems, the introduction of different heteroatoms, and variations in the substitution pattern.

Spiroketals are a class of compounds where two rings are joined at a single carbon atom. The synthesis of spiro-dioxolane derivatives from 1,3-Dioxolane-4-butanol, 2-phenyl- can be envisioned through the transformation of the glycerol (B35011) backbone. For instance, glycerol can be enantioselectively desymmetrized through the formation of a dispiroketal. uu.nl This principle can be extended to the target molecule.

One potential strategy involves the oxidation of the primary alcohol on the butanol side chain to a ketone, followed by intramolecular spiroketalization. This reaction is often kinetically controlled and can lead to the stereocontrolled synthesis of spiroketals, which are important motifs in many natural products. nih.gov The reaction would proceed by converting the butanol side chain into a suitable keto-diol precursor, which would then undergo acid-catalyzed cyclization to form the spiro-dioxolane.

Table 1: Synthetic Approaches to Spiro-Dioxolane Derivatives

Precursor Type Key Transformation Resulting Structure Reference
Keto-diol Acid-catalyzed intramolecular ketalization Spiroketal nih.gov

The oxygen atoms in the dioxolane ring can be replaced with other heteroatoms, such as sulfur or nitrogen, to create analogous heterocyclic systems like oxathiolanes and oxazines.

The synthesis of an oxathiolane analog could be achieved by reacting a suitable precursor derived from 1,3-Dioxolane-4-butanol, 2-phenyl- with a sulfur-containing reagent. A common method for oxathiolane synthesis involves the condensation of a carbonyl compound with a mercaptoalcohol. Alternatively, sulfenyl chloride chemistry can be employed to construct the oxathiolane framework from acyclic precursors. acs.orgnih.gov

Oxazine derivatives, containing both oxygen and nitrogen in a six-membered ring, are another important class of heterocycles. wikipedia.orgresearchgate.net The synthesis of a 1,3-oxazine analog could be approached by reacting a 1,3-amino alcohol derivative with a carbonyl compound. A one-pot synthesis of 1,3-oxazinan-2-ones from 1,3-diols and amines using dialkyl carbonates has been reported, which could be adapted for the modification of the glycerol backbone of the target molecule. lincoln.ac.uk The synthesis of dihydro-1,4-oxazines can also be achieved through the cyclization of N-propargyl N-sulfonyl amino alcohols. organic-chemistry.org

Table 2: Synthesis of Dioxolane Analogs with Additional Heteroatoms

Heterocycle Key Reagents/Method Starting Material Type Reference
Oxathiolane Mercaptoalcohol and carbonyl; Sulfenyl chloride chemistry Diol-derived precursor acs.orgnih.gov
1,3-Oxazine 1,3-diol, amine, and dialkyl carbonate Diol lincoln.ac.uk

The substitution pattern of the dioxolane ring can be varied to generate a range of derivatives. The most common point of variation is the C2 position, which in the parent compound is substituted with a phenyl group.

A variety of substituted 1,3-dioxolanes can be synthesized through the reaction of different aldehydes or ketones with the glycerol-derived diol portion of the molecule. chemicalbook.comorganic-chemistry.org For instance, using acetaldehyde (B116499) instead of benzaldehyde (B42025) would yield the 2-methyl-4-substituted derivative. The use of ketones would result in a 2,2-disubstituted dioxolane.

Furthermore, the synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene (B1206846) acetal, has been reported. rsc.org This derivative introduces an exocyclic double bond at the C2 position, which can be useful for polymerization reactions. The stereoselective formation of substituted 1,3-dioxolanes can also be achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by hypervalent iodine. nih.gov

Table 3: Examples of Substitution Variations on the Dioxolane Core

Position of Substitution Substituent Synthetic Method Reference
C2 Methyl Acetalization with acetaldehyde chemicalbook.com
C2 Methylene (B1212753) From acetal halides rsc.org

Elaboration of the Butanol Side Chain

The butanol side chain of 1,3-Dioxolane-4-butanol, 2-phenyl- provides another handle for chemical modification, allowing for changes in chain length and the introduction of unsaturation.

Homologation , or the extension of the carbon chain, of the primary alcohol on the butanol side chain can be achieved through various methods. A one-carbon homologation can be performed via a Mitsunobu reaction with an alkoxymalononitrile, which can then be converted to a carboxylic acid, ester, or amide. organic-chemistry.orgacs.orgnih.gov This process can often be carried out in a one-pot procedure. Another approach for one- and two-carbon homologation involves the use of β-carbonyl benzothiazole (B30560) (BT) sulfones as intermediates. acs.orgnih.gov

Dehomologation , or the shortening of the carbon chain, can be accomplished through oxidative dehydroxymethylation. A rhodium-catalyzed reaction can convert a primary alcohol to an alkene with one less carbon atom. nih.gov This method has been shown to be effective for a variety of alcohols, including 4-phenyl-1-butanol, which is structurally related to the side chain of the target compound. nih.gov Another strategy for dehomologation involves the oxidative cleavage of a homoallylic alcohol. researchgate.net

Table 4: Homologation and Dehomologation Methods for the Butanol Side Chain

Process Method Key Reagents Resulting Functional Group Reference
One-Carbon Homologation Mitsunobu Reaction Alkoxymalononitrile Carboxylic acid, ester, or amide organic-chemistry.orgacs.orgnih.gov
One/Two-Carbon Homologation β-Carbonyl BT Sulfones β-Carbonyl benzothiazole sulfones Ester acs.orgnih.gov
Dehomologation Oxidative Dehydroxymethylation Rh-catalyst, N,N-dimethylacrylamide Alkene nih.gov

Unsaturation in the form of double bonds (alkenes) or triple bonds (alkynes) can be introduced into the butanol side chain. This is a common strategy to create analogs with different chemical reactivity and potential biological activity.

Alkenes can be synthesized from the primary alcohol of the butanol side chain through a one-pot oxidation to the corresponding α,β-unsaturated aldehyde using reagents like IBX (2-iodoxybenzoic acid). acs.org The selective oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes can also be achieved using biocatalytic methods. nih.govresearchgate.net The catalytic dehydrogenation of primary alcohols to aldehydes can also be a route to unsaturated compounds. google.com Furthermore, the hydrogenation of unsaturated carbonyl compounds using ruthenium-based catalysts can yield unsaturated alcohols. google.com

Alkynes can be introduced into the side chain through the alkylation of terminal alkynes. solubilityofthings.comwikipedia.orgbyjus.comyoutube.comlibretexts.org This involves the deprotonation of a terminal alkyne with a strong base to form an acetylide anion, which then acts as a nucleophile to displace a leaving group on an alkyl halide. To apply this to the target molecule, the butanol side chain would first need to be converted into an appropriate alkyl halide.

Table 5: Methods for Introducing Unsaturation into the Butanol Side Chain

Unsaturation Type Synthetic Strategy Key Reagents/Steps Reference
Alkene Oxidation of alcohol IBX acs.org
Alkene Biocatalytic oxidation Alcohol dehydrogenase, NADPH oxidase nih.govresearchgate.net
Alkene Hydrogenation of unsaturated carbonyl Ru-based catalyst google.com

Introduction of Additional Functional Groups (e.g., Nitrogen-containing functionalities, halogens)

The incorporation of nitrogen-containing moieties or halogens can significantly alter the electronic and steric character of the parent compound. The hydroxyl group can be readily converted into other functional groups. For instance, mesylation followed by nucleophilic substitution with sodium azide (B81097) introduces an azido (B1232118) group, which can then be reduced to a primary amine. This amine serves as a versatile handle for further derivatization, such as amide or sulfonamide formation.

Halogenation of the phenyl ring provides another avenue for modification. The position and nature of the halogen substituent can fine-tune the molecule's properties. For example, electrophilic aromatic substitution reactions can introduce bromine or chlorine atoms onto the phenyl ring, typically at the ortho and para positions. The presence of these halogens can influence the molecule's lipophilicity and its potential for engaging in halogen bonding.

Modification of the Phenyl Substituent

Substituted Phenyl Analogues (e.g., Electron-donating, Electron-withdrawing groups)

The electronic landscape of the phenyl ring can be systematically tuned by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The synthesis of a library of analogues bearing substituted phenyl rings allows for a detailed study of how these electronic perturbations are transmitted through the molecular framework. For example, the condensation of 1,2,4-butanetriol (B146131) with various substituted benzaldehydes in the presence of an acid catalyst yields a series of 2-substituted phenyl-1,3-dioxolane-4-butanols.

Substituent on Phenyl RingSubstituent TypePredicted Effect on Electron Density
-OCH₃ (Methoxy)Electron-DonatingIncrease
-CH₃ (Methyl)Electron-DonatingIncrease
-H (None)NeutralBaseline
-Cl (Chloro)Electron-WithdrawingDecrease
-NO₂ (Nitro)Electron-WithdrawingDecrease

Replacement with Other Aromatic or Heteroaromatic Systems

To explore a broader range of steric and electronic diversity, the phenyl substituent can be replaced with other aromatic or heteroaromatic rings. This is achieved by using different aldehydes in the initial cyclization reaction with 1,2,4-butanetriol. For instance, using 2-naphthaldehyde (B31174) would yield a naphthyl analogue, increasing the molecule's size and planarity. The use of heteroaromatic aldehydes, such as pyridine-4-carboxaldehyde or thiophene-2-carboxaldehyde, introduces heteroatoms into the core structure. These heteroatoms can act as hydrogen bond acceptors or metal coordination sites, imparting unique physicochemical properties to the resulting compounds.

Structure-Reactivity Relationship Studies

Understanding the interplay between a molecule's structure and its chemical reactivity is a cornerstone of organic chemistry. For the derivatives of 1,3-Dioxolane-4-butanol, 2-phenyl-, these studies provide valuable insights into how chemical modifications influence reaction outcomes.

Systematic Investigation of Substituent Effects

By creating a series of analogues with systematically varied substituents, researchers can quantitatively assess the impact of these changes on reaction kinetics and equilibria. For instance, the rate of a specific reaction involving the butanol side chain can be measured for a series of 2-substituted phenyl analogues. A Hammett plot, which correlates the logarithm of the reaction rate constant with the Hammett substituent constant (σ), can then be constructed. The slope of this plot (the reaction constant, ρ) provides a measure of the sensitivity of the reaction to the electronic effects of the substituents on the phenyl ring. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.

Quantitative Structure-Property Relationship (QSPR) Modeling for Synthetic Parameters

QSPR modeling offers a computational approach to predict the properties and reactivity of molecules based on their structural features. In the context of synthesizing derivatives of 1,3-Dioxolane-4-butanol, 2-phenyl-, QSPR models can be developed to forecast synthetic parameters such as reaction yields or optimal reaction times. These models utilize a set of calculated molecular descriptors (e.g., steric parameters like molecular volume, and electronic parameters like dipole moment or partial charges) and correlate them with experimental data using statistical methods like multiple linear regression or machine learning algorithms. A successful QSPR model can guide the design of more efficient synthetic strategies and prioritize the synthesis of derivatives with desired properties.

Molecular DescriptorProperty TypePotential Influence on Synthesis
Molecular VolumeStericCan affect reaction rates due to steric hindrance.
Dipole MomentElectronicMay influence solubility in different reaction solvents.
LogPLipophilicityAffects partitioning between aqueous and organic phases in workups.
Partial Atomic ChargesElectronicCan indicate sites of nucleophilic or electrophilic attack.

Synthesis of Dimers and Oligomers of 1,3-Dioxolane-4-butanol, 2-phenyl- Derivatives

The formation of dimers and oligomers from 1,3-Dioxolane-4-butanol, 2-phenyl- derivatives can be approached through several synthetic strategies. The most prominent among these are polycondensation reactions to form polyethers or polyesters, and the conversion of the butanol functional group into a more reactive moiety, such as an acrylate (B77674), to facilitate chain-growth polymerization.

One key approach involves the polymerization of monomers derived from the closely related (2-phenyl-1,3-dioxolan-4-yl)methanol. For instance, derivatives like (2-Cyclohexylidene-1,3-dioxolane-4-yl)methyl methacrylate (B99206) have been successfully polymerized using initiators like benzoyl peroxide. researchgate.net This demonstrates a viable pathway where the alcohol is first converted to a methacrylate ester, which then undergoes polymerization.

A similar strategy has been reported for the synthesis of copolymers. Poly[2-(p-chlorophenyl)-1,3-dioxolane-4-yl] methyl acrylate has been copolymerized with styrene (B11656) and acrylonitrile (B1666552) via radical addition methods. researchgate.net This indicates that the 1,3-dioxolane moiety is stable under these polymerization conditions and that the properties of the resulting oligomers and polymers can be tailored by the choice of comonomer.

Another relevant method is the photoinitiated cationic polymerization of derivatives like 2-phenyl-4-methylene-1,3-dioxolane. researchgate.net While this involves polymerization of a methylene group rather than the butanol side chain, it highlights the reactivity of the 2-phenyl-1,3-dioxolane (B1584986) system and its potential to form polymeric structures. The process proceeds through a stabilized benzyl-cation as the active intermediate, which propagates by adding to the exocyclic double bond of the monomer. researchgate.net

The synthesis of these monomers often begins with the acetalization of a corresponding aldehyde, such as a para-substituted benzaldehyde, with 3-chloro-1,2-propanediol, followed by dehydrochlorination. researchgate.net

Detailed research findings on the synthesis of dimers and oligomers of 1,3-Dioxolane-4-butanol, 2-phenyl- derivatives are often embedded within broader polymer chemistry studies. The table below summarizes key information on related polymerization reactions.

Monomer/DerivativePolymerization MethodComonomer (if any)Resulting Polymer/Oligomer
(2-Cyclohexylidene-1,3-dioxolane-4-yl)methyl methacrylateRadical PolymerizationNonePoly[(2-cyclohexylidene-1,3-dioxolane-4-yl)methyl methacrylate]
Poly[2-(p-chlorophenyl)-1,3-dioxolane-4-yl] methyl acrylateRadical AdditionStyrenePoly[2-(p-chlorophenyl)-1,3-dioxolane-4-yl] methyl acrylate-co-styrene
Poly[2-(p-chlorophenyl)-1,3-dioxolane-4-yl] methyl acrylateRadical AdditionAcrylonitrilePoly[2-(p-chlorophenyl)-1,3-dioxolane-4-yl] methyl acrylate-co-acrylonitrile
2-Phenyl-4-methylene-1,3-dioxolanePhotoinitiated Cationic PolymerizationNonePoly(2-phenyl-4-methylene-1,3-dioxolane)

Applications in Advanced Organic Synthesis and Materials Science Non Clinical

As a Chiral Building Block in Asymmetric Synthesis

The enantiopure forms of 1,3-Dioxolane-4-butanol, 2-phenyl- are powerful tools in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. The defined three-dimensional arrangement of the phenyl and butanol groups provides a chiral environment that can influence the outcome of subsequent chemical transformations.

Chiral 1,3-dioxolanes are frequently employed as intermediates in the total synthesis of natural products. wikipedia.orgnih.gov For instance, C4-substituted dioxolanes, structurally analogous to 1,3-Dioxolane-4-butanol, 2-phenyl-, serve as key intermediates in the synthesis of biologically active compounds like insect pheromones. The synthesis of such molecules often relies on the use of chiral building blocks derived from readily available materials like glycerol (B35011). preprints.orgdocumentsdelivered.com The 2-phenyl-1,3-dioxolane (B1584986) moiety effectively sets two stereocenters, which can be carried through a synthetic sequence to establish the core structure of a complex target. The butanol side chain provides a versatile handle for chain elongation or further functionalization required to complete the synthesis of natural products.

Table 1: Examples of Related Dioxolane Intermediates in Natural Product Synthesis

Dioxolane Intermediate Natural Product/Class Reference
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal) β-adrenergic blockers, Aryl-oxypropanolamines preprints.org
(R)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal) Alkylglycerols (Shark liver oil analogues) preprints.org
4-(2,2,4-trimethyl-1,3-dioxolan-4-yl)-1-butanol (-)-Frontalin (Pine beetle pheromone) Inferred from related structures

The development of novel chiral ligands is crucial for the advancement of asymmetric catalysis. nii.ac.jp Chiral diols and their derivatives, including glycerol-based dioxolanes, are excellent starting points for ligand synthesis due to their stereochemical richness. unine.chdntb.gov.ua The 1,3-Dioxolane-4-butanol, 2-phenyl- structure is well-suited for this purpose. The terminal hydroxyl group of the butanol chain can be modified to coordinate with a metal center, while the rigid dioxolane ring and the bulky phenyl group create a well-defined chiral pocket around the metal. This steric and electronic environment can effectively control the facial selectivity of reactions, leading to high enantioselectivities in catalytic processes such as reductions, oxidations, and carbon-carbon bond-forming reactions. researchgate.netnih.gov

Stereoselective reactions are fundamental to modern organic chemistry, allowing for the preferential formation of one stereoisomer over others. khanacademy.org The fixed conformation of the 2-phenyl-1,3-dioxolane ring in 1,3-Dioxolane-4-butanol, 2-phenyl- can be used to direct reactions either on the butanol side chain or at a nearby reactive center. This substrate-controlled stereoselectivity arises because reagents will preferentially approach from the less sterically hindered face of the molecule. Furthermore, the stereospecific generation of related 1,3-dioxolane (B20135) intermediates has been shown to control the outcome of complex multi-component assembly reactions, highlighting the power of this scaffold in directing stereochemistry. nih.govresearchgate.net

As a Protecting Group Strategy in Multistep Syntheses

In the synthesis of complex molecules, it is often necessary to temporarily mask reactive functional groups to prevent unwanted side reactions. bham.ac.uk The 2-phenyl-1,3-dioxolane moiety is a classic example of a protecting group for 1,2-diols, known as a benzylidene acetal (B89532). wikipedia.orgorganic-chemistry.org This strategy is widely used in carbohydrate chemistry and other areas of polyol manipulation. nih.govbeilstein-journals.org

The formation of 1,3-Dioxolane-4-butanol, 2-phenyl- would typically involve the reaction of a polyol, such as a pentanetriol (B14693764) derivative, with benzaldehyde (B42025) in the presence of an acid catalyst. This reaction regioselectively protects the 1,2-diol portion of the molecule, leaving other hydroxyl groups, like the terminal alcohol of the butanol chain, available for subsequent reactions. beilstein-journals.orgrsc.org The benzylidene acetal is stable under a wide range of conditions, including basic, nucleophilic, and many reductive and oxidative environments. organic-chemistry.org It is typically removed under acidic conditions or via hydrogenolysis. nih.govacs.orgrsc.orgthieme-connect.com

Table 2: General Conditions for Benzylidene Acetal Protection and Deprotection

Transformation Reagents and Conditions Selectivity/Notes References
Protection Benzaldehyde (or derivative), Acid Catalyst (e.g., p-TsOH, H₂SO₄), Toluene (with Dean-Stark trap) Protects 1,2- and 1,3-diols. wikipedia.org
Deprotection (Acidic) Aqueous Acid (e.g., HCl, H₂SO₄, AcOH); Lewis Acids (e.g., Er(OTf)₃, FeCl₃, SnCl₂) Cleaves the acetal to reveal the diol. acs.orgrsc.orgthieme-connect.comtandfonline.com
Deprotection (Reductive) H₂/Pd-C; Triethylsilane/Pd-C; Na/NH₃ Cleaves the acetal via hydrogenolysis. organic-chemistry.orgnih.gov

| Regioselective Opening | NaBH₃CN-HCl; LiAlH₄-AlCl₃ | Reductively opens the acetal to form a mono-protected benzyl (B1604629) ether diol. | nsf.govnih.gov |

An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, which is essential for the efficient synthesis of complex molecules. bham.ac.uknumberanalytics.com The benzylidene acetal group of 1,3-Dioxolane-4-butanol, 2-phenyl- is an excellent component for such strategies. It is stable to the basic conditions used to remove ester protecting groups (e.g., acetate (B1210297), benzoate) and the fluoride-based reagents used to cleave silyl (B83357) ethers (e.g., TBDMS, TIPS). uwindsor.calibretexts.org Conversely, silyl or ester groups can be placed on the terminal hydroxyl of the butanol chain and removed without affecting the acid-labile benzylidene acetal. This orthogonality provides chemists with the flexibility to unmask different parts of the molecule in a planned sequence for further elaboration. rsc.orguniversiteitleiden.nl

Table 3: Example of an Orthogonal Strategy Involving a Benzylidene Acetal

Protecting Group 1 (on Diol) Protecting Group 2 (on R-OH) Deprotection Condition for PG2 (PG1 is Stable) Deprotection Condition for PG1 (PG2 is Stable) References
Benzylidene Acetal tert-Butyldimethylsilyl (TBDMS) Ether Tetrabutylammonium fluoride (B91410) (TBAF) or HF H⁺ (e.g., aq. HCl) or H₂/Pd-C numberanalytics.comuwindsor.calibretexts.org
Benzylidene Acetal Acetate (Ac) Ester NaOMe or K₂CO₃ in MeOH H⁺ (e.g., aq. HCl) or H₂/Pd-C bham.ac.uklibretexts.org
Benzylidene Acetal Benzyl (Bn) Ether N/A (Both removed by hydrogenolysis) H⁺ (e.g., aq. HCl) wikipedia.org

| Benzylidene Acetal | p-Methoxybenzyl (PMB) Ether | Dichlorodicyanoquinone (DDQ) | H⁺ (e.g., aq. HCl) or H₂/Pd-C | rsc.orgwikipedia.org |

Precursor for Polymer and Material Development

The bifunctional nature of 1,3-Dioxolane-4-butanol, 2-phenyl-, possessing both a hydroxyl group and a stable cyclic acetal, positions it as a promising candidate for the synthesis of advanced polymeric materials. The hydroxyl group provides a reactive site for polymerization, while the phenyl-substituted dioxolane moiety can impart unique properties such as thermal stability, rigidity, and potential biodegradability to the resulting polymer.

Monomer in the Synthesis of Polyethers or Polyesters

The primary alcohol group in 1,3-Dioxolane-4-butanol, 2-phenyl- allows it to act as a monomer in the synthesis of both polyethers and polyesters. In polyether synthesis, the diol functionality, which can be revealed by the ring-opening of the dioxolane under certain conditions or by utilizing the terminal butanol, can undergo polymerization. A general method for preparing polyethers involves the direct polymerization of diols in the presence of a protic ionic salt catalyst, a method that has been shown to be effective for alcohols with six carbons or less. google.com

For polyester (B1180765) synthesis, 1,3-Dioxolane-4-butanol, 2-phenyl- could be co-polymerized with dicarboxylic acids or their derivatives. The resulting polyesters would incorporate the phenyl-dioxolane unit into the polymer backbone, which could significantly influence the material's properties. For instance, the incorporation of furan-based diols into polyesters has been shown to yield materials with interesting thermal and crystalline properties. nih.gov While direct studies on 1,3-Dioxolane-4-butanol, 2-phenyl- are not available, the principles of polyester synthesis are well-established. The reaction would typically involve a condensation reaction between the alcohol and a diacid, often with a catalyst.

Table 1: Potential Monomers for Copolymerization with 1,3-Dioxolane-4-butanol, 2-phenyl-

Monomer TypeExample MonomerResulting Polymer TypePotential Properties
Dicarboxylic AcidAdipic AcidPolyesterIncreased flexibility
Aromatic Dicarboxylic AcidTerephthalic AcidPolyesterEnhanced thermal stability and rigidity
DiisocyanateMethylene (B1212753) diphenyl diisocyanate (MDI)PolyurethaneVersatile mechanical properties

Cross-linking Agent in Polymer Chemistry

The structure of 1,3-Dioxolane-4-butanol, 2-phenyl- suggests its potential use as a cross-linking agent in polymer chemistry. Cross-linking is the process of forming chemical bonds between polymer chains to create a three-dimensional network, which can significantly enhance the mechanical strength, thermal stability, and solvent resistance of the material. nih.gov The hydroxyl group of the compound can react with functional groups on polymer chains, such as isocyanates, epoxides, or carboxylic acids, to form these cross-links.

The presence of the bulky phenyl-substituted dioxolane group could introduce specific spatial arrangements and steric hindrance in the cross-linked network, potentially leading to materials with tailored properties. Synthetic cross-linking agents like glutaraldehyde (B144438) and poly(ethylene glycol) are widely used, but there is growing interest in developing new cross-linkers with specific functionalities. nih.gov

Component in the Development of Bio-based Polymers

The derivation of monomers from renewable resources is a key focus in the development of sustainable, bio-based polymers. While the synthesis of 1,3-Dioxolane-4-butanol, 2-phenyl- itself may not be from a direct biological source, its structural motifs are related to compounds that are. For example, 1,3-propanediol, a key building block for polyesters and polyurethanes, can be produced from bio-based sources. researchgate.net Similarly, diols derived from biomass, such as 2,3-butanediol, are being explored for various applications, including the synthesis of biofuels and polymers. mdpi.com

The incorporation of 1,3-Dioxolane-4-butanol, 2-phenyl- into a polymer backbone, particularly in conjunction with other bio-derived monomers, could lead to the development of novel bio-based polymers with unique properties. For instance, the synthesis of bio-based PBT copolyesters has been achieved using sugar-derived bicyclic monomers, resulting in materials with high glass transition temperatures and tunable biodegradability. researchgate.net

Applications in Flavor and Fragrance Chemistry (as a synthetic intermediate, not consumer product data)

The structural features of 1,3-Dioxolane-4-butanol, 2-phenyl- also point towards its potential as a synthetic intermediate in the flavor and fragrance industry. The presence of a phenyl group and the potential for the dioxolane ring to be a precursor to other functional groups make it an interesting building block for the synthesis of aromatic compounds with specific olfactory properties.

Precursor for Aromatic Compounds with Specific Olfactory Properties

The compound can serve as a starting material for the synthesis of a variety of aromatic molecules. The butanol side chain can be chemically modified through oxidation, esterification, or etherification to produce a range of derivatives. The phenyl group is a key feature in many fragrance molecules, contributing to floral, balsamic, and sweet notes. For example, 2-methyl-4-phenyl-2-butanol (B93477) is a known fragrance ingredient. nih.gov

Furthermore, the dioxolane ring can be viewed as a protected carbonyl group. Hydrolysis of the acetal under acidic conditions would reveal a benzaldehyde derivative with a modified side chain, which could then be used in further synthetic transformations to create complex fragrance molecules. The synthesis of various 2-phenyl-1,3-dioxolane derivatives has been reported, highlighting the accessibility of this class of compounds. researchgate.net

Investigation of Structure-Odor Relationships (from a purely chemical perspective)

The study of how a molecule's chemical structure relates to its perceived odor is a fundamental aspect of fragrance chemistry. researchgate.net Molecules with similar structures often exhibit similar odor qualities. perfumerflavorist.com By synthesizing a series of derivatives of 1,3-Dioxolane-4-butanol, 2-phenyl- and evaluating their olfactory properties, chemists can gain insights into the structure-odor relationships for this class of compounds.

For instance, modifications to the butanol side chain, such as changing its length or introducing unsaturation, would likely alter the odor profile. Similarly, substitutions on the phenyl ring could have a significant impact on the perceived scent. The comparison of the odor of the parent compound with its derivatives would provide valuable data for the development of predictive models for fragrance design.

Model Compound for Mechanistic Organic Chemistry Studies

The compound 1,3-Dioxolane-4-butanol, 2-phenyl- serves as an exemplary model for in-depth investigations into fundamental reaction mechanisms in organic chemistry. Its structure, featuring a chiral center at the 4-position of the dioxolane ring and a reactive phenyl group at the 2-position, provides a unique scaffold for exploring complex stereochemical and mechanistic pathways. This section delves into its application as a model system for studying ring-opening and ring-closure mechanisms, as well as probing the intricacies of stereochemical inversion and retention.

Investigation of Ring Opening and Ring Closure Mechanisms

The 1,3-dioxolane ring system, an acetal, is susceptible to cleavage under acidic conditions, a reaction that is reversible and allows for the study of both ring-opening and ring-closure processes. The presence of the 2-phenyl group significantly influences the stability of intermediates, making it a valuable substrate for mechanistic inquiries.

The acid-catalyzed hydrolysis of 2-phenyl-1,3-dioxolanes is a classic example of a ring-opening reaction. The generally accepted mechanism proceeds through the protonation of one of the oxygen atoms, followed by the departure of the diol moiety to form a resonance-stabilized benzylic carbocation. This intermediate is then attacked by water to yield benzaldehyde and the corresponding diol. The reverse reaction, the formation of the dioxolane from the aldehyde and diol, provides a model for ring-closure studies. wikipedia.org

Recent research on related substituted 1,3-dioxolanes has further illuminated these pathways. For instance, studies on the oxidation of alkenes in the presence of a carboxylic acid can lead to the formation of a 1,3-dioxolan-2-yl cation intermediate. mdpi.com This cation is a key species in understanding the dynamics of both ring-opening and subsequent reactions. The stability of this cation, enhanced by the 2-phenyl group, facilitates its study.

The cationic ring-opening polymerization of dioxolanes also offers insights into these mechanisms. While this process typically involves the parent 1,3-dioxolane, the principles are applicable to substituted analogs. researchgate.net The polymerization proceeds via the opening of the dioxolane ring to form a reactive species that then attacks another monomer unit. The study of byproducts, such as cyclic polymers, provides further details on competing ring-closure pathways. researchgate.net

Table 1: Key Factors Influencing Ring-Opening and Ring-Closure of 2-Phenyl-1,3-Dioxolane Derivatives

FactorInfluence on Ring-OpeningInfluence on Ring-ClosureMechanistic Implication
Acid Catalyst Essential for protonation of an oxygen atom, initiating ring cleavage.Catalyzes the formation of the oxonium ion from the aldehyde and diol.Highlights the role of electrophilic activation in both processes.
2-Phenyl Group Stabilizes the resulting benzylic carbocation intermediate.Facilitates the initial nucleophilic attack of the diol on the protonated aldehyde.Demonstrates the electronic effect of substituents on reaction intermediates.
Solvent Polar protic solvents can participate in the reaction and stabilize ionic intermediates.Less polar solvents can favor the formation of the less polar dioxolane.Illustrates the impact of the reaction environment on equilibrium position.
Temperature Higher temperatures can favor the entropically driven ring-opening.Lower temperatures can favor the enthalpically driven ring-closure.Provides insight into the thermodynamic control of the reaction.

Probing Stereochemical Inversion and Retention Pathways

The chiral center at the 4-position of 1,3-Dioxolane-4-butanol, 2-phenyl- makes it an excellent substrate for investigating the stereochemical outcomes of reactions. The fate of this stereocenter during ring-opening and subsequent transformations can reveal whether a reaction proceeds with inversion or retention of configuration.

A key area of investigation is the stereoselective formation of substituted 1,3-dioxolanes. Research has shown that the oxidation of alkenes with hypervalent iodine in the presence of a carboxylic acid can lead to the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. mdpi.com The subsequent trapping of this cation by a nucleophile can proceed with a high degree of stereoselectivity. The stereochemical outcome, whether retention or inversion, is dependent on the nature of the cation and the nucleophile. mdpi.com

Control experiments in these studies have demonstrated that the trapping of the 1,3-dioxolan-2-yl cation with water, leading to a ring-opening reaction, results in the retention of the cation's configuration. mdpi.com This suggests a pathway where the incoming nucleophile attacks from the same face as the departing group is blocked, or a double inversion mechanism is at play.

The study of ring-opening polymerization of related chiral dioxolanones also provides insights into stereochemical control. The ability to produce isotactic polymers, where the stereocenters of the repeating units have the same configuration, from these monomers highlights the potential for stereochemical retention during the ring-opening process. rsc.org

Table 2: Stereochemical Outcomes in Reactions of 2-Phenyl-1,3-Dioxolane Analogs

Reaction TypeSubstrate/IntermediateStereochemical OutcomeMechanistic Interpretation
Nucleophilic trapping of 1,3-dioxolan-2-yl cation Chiral 1,3-dioxolan-2-yl cationPredominantly retention of configurationThe incoming nucleophile attacks from the same face relative to a substituent on the ring, or a double inversion occurs. mdpi.com
Acid-catalyzed hydrolysis Chiral 2-phenyl-1,3-dioxolaneCan lead to racemization or retention depending on the stability and lifetime of the carbocation intermediate.A long-lived, planar carbocation would lead to racemization, while a short-lived or shielded intermediate could lead to retention.
Ring-opening polymerization Chiral 1,3-dioxolanone monomerCan lead to isotactic polymers (retention)The catalyst and reaction conditions can dictate the stereochemical course of the polymerization. rsc.org

Analytical Methodologies for Research and Characterization of 1,3 Dioxolane 4 Butanol, 2 Phenyl

Chromatographic Separation Techniques for Research Samples

Chromatographic methods form the cornerstone of analytical procedures for 1,3-Dioxolane-4-butanol, 2-phenyl-. The choice of technique is dictated by the specific analytical goal, such as purity assessment, isomer separation, or preparative isolation.

Gas Chromatography (GC) for Purity Assessment and Volatile Analysis

Gas Chromatography (GC) is a powerful tool for assessing the purity of 1,3-Dioxolane-4-butanol, 2-phenyl-, particularly for identifying any volatile impurities that may be present from its synthesis. The compound's molecular weight and structure make it amenable to GC analysis. In a typical GC method, a sample is vaporized and injected onto a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase and the inert carrier gas.

For 1,3-Dioxolane-4-butanol, 2-phenyl-, a non-polar or medium-polarity column is often suitable. The selection of the stationary phase is critical for achieving the desired separation. nist.gov A common stationary phase for similar compounds is a bonded phase like DB-5 or HP-5, which consists of 5% phenyl-substituted dimethylpolysiloxane. nist.gov The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. notulaebotanicae.ro

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of 1,3-Dioxolane-4-butanol, 2-phenyl-

ParameterValue
Column Capillary, HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Injector Temperature 250 °C
Detector (FID) Temp 280 °C
Oven Program Initial Temp: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Injection Volume 1 µL
Split Ratio 50:1

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analysis and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is indispensable for the analysis of non-volatile materials and for preparative separation to isolate pure 1,3-Dioxolane-4-butanol, 2-phenyl-. Given the presence of both a polar butanol group and a non-polar phenyl group, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The separation mechanism involves the partitioning of the analyte between the stationary and mobile phases. The elution order is determined by the polarity of the compounds, with more polar compounds eluting earlier. A UV detector is highly effective for this compound due to the presence of the phenyl group, which absorbs UV light. For preparative applications, the column size and mobile phase flow rate are scaled up to handle larger sample loads.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for 1,3-Dioxolane-4-butanol, 2-phenyl-

ParameterValue
Column C18 (250 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase Isocratic: 60:40 Acetonitrile:Water
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Supercritical Fluid Chromatography (SFC) for Isomer Separation and Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for the separation of isomers, and it is particularly well-suited for the analysis of chiral compounds like 1,3-Dioxolane (B20135) derivatives. nih.govwikipedia.org SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgteledynelabs.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. nih.govlibretexts.org

For the separation of potential diastereomers or constitutional isomers of 1,3-Dioxolane-4-butanol, 2-phenyl-, SFC offers unique selectivity. The polarity of the mobile phase can be fine-tuned by adding a co-solvent (modifier), such as methanol or ethanol, to the supercritical CO2. nih.gov This allows for precise control over the retention and resolution of the isomers. The stationary phase in SFC is often similar to those used in normal-phase HPLC, such as silica (B1680970) or polar-modified phases. wikipedia.org

Table 3: Typical Supercritical Fluid Chromatography (SFC) Parameters for Isomer Analysis

ParameterValue
Column Amylose (B160209) or Cellulose-based Chiral Stationary Phase
Mobile Phase Supercritical CO2 with 15% Methanol as modifier
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detector UV at 254 nm

Chiral Chromatography for Enantiomeric Excess Determination

The 1,3-Dioxolane-4-butanol, 2-phenyl- molecule contains at least one chiral center, meaning it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial in many applications, especially in the pharmaceutical field. chromatographyonline.com Chiral chromatography is the primary method for this purpose. This can be achieved using either chiral HPLC or chiral SFC.

The key to chiral separation is the use of a chiral stationary phase (CSP). researchgate.net These phases are designed to interact differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose or cellulose (B213188), have proven to be very effective for the separation of enantiomers of 1,3-dioxolane derivatives. nih.gov The choice of mobile phase and, in the case of SFC, the modifier, can significantly impact the resolution of the enantiomers. nih.gov

Table 4: Chiral Chromatography Conditions for Enantiomeric Excess (ee) Determination

ParameterValue (Chiral HPLC Example)Value (Chiral SFC Example)
Column Chiralcel OD-H (amylose-based)Chiralpak AD-H (amylose-based)
Mobile Phase 90:10 Hexane:Isopropanol85:15 CO2:Ethanol
Flow Rate 0.5 mL/min2.5 mL/min
Detector UV at 254 nmUV at 254 nm
Column Temperature 25 °C35 °C

Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures.

GC-MS and HPLC-MS for Reaction Mixture Analysis

During the synthesis of 1,3-Dioxolane-4-butanol, 2-phenyl-, the reaction mixture can contain the desired product, starting materials, intermediates, and by-products. GC-Mass Spectrometry (GC-MS) and HPLC-Mass Spectrometry (HPLC-MS) are ideal for analyzing such complex mixtures. thieme-connect.de

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. This is particularly useful for identifying unknown impurities.

HPLC-MS offers a similar advantage for non-volatile or thermally labile compounds. The eluent from the HPLC column is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). This technique is invaluable for confirming the molecular weight of the synthesized 1,3-Dioxolane-4-butanol, 2-phenyl- and for identifying polar by-products. The use of tandem mass spectrometry (MS/MS) can further provide structural information about the separated components. nih.gov

Table 5: General Parameters for Hyphenated Technique Analysis

ParameterGC-MSHPLC-MS
Separation Column Similar to GC parameters in Table 1Similar to HPLC parameters in Table 2
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI)
Mass Analyzer QuadrupoleTime-of-Flight (TOF) or Quadrupole
Scan Range (m/z) 50-500100-1000
Application Identification of volatile componentsConfirmation of product molecular weight and identification of non-volatile impurities

LC-NMR for Direct Structure Elucidation in Complex Samples

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detailed structure elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. For a compound like 1,3-Dioxolane-4-butanol, 2-phenyl-, which may exist as a mixture of stereoisomers or within a complex reaction matrix, LC-NMR is invaluable for unambiguous identification without the need for prior isolation.

In a typical LC-NMR workflow, the sample mixture is first separated on an HPLC column. The eluent from the column flows through a specialized NMR flow cell, where NMR spectra are acquired either on-flow (as the peak elutes) or in a stopped-flow mode (where the elution is paused at the apex of a specific peak). This allows for the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra for each separated component.

For 1,3-Dioxolane-4-butanol, 2-phenyl-, this technique is particularly useful for:

Isomer Identification: Distinguishing between different constitutional isomers and stereoisomers (diastereomers and enantiomers) that may be difficult to separate or identify by mass spectrometry alone.

Impurity Profiling: Identifying and structurally characterizing minor impurities or by-products from a synthesis reaction.

Natural Product Analysis: Directly identifying the compound in a crude extract from a natural source. nih.gov

A recent study on dioxolane-containing lipids demonstrated the utility of NMR for assigning absolute configuration in complex molecules. nih.gov Although direct NMR analysis was insufficient to distinguish between certain epimers, the use of a chiral lanthanide shift reagent, Eu(hfc)₃, induced significant shifts in the ¹H NMR spectrum, allowing for the clear spectroscopic discrimination of stereoisomers. nih.gov This approach would be directly applicable to resolving the stereoisomers of 1,3-Dioxolane-4-butanol, 2-phenyl-.

Table 1: Illustrative ¹H-NMR Data for Isomers of 1,3-Dioxolane-4-butanol, 2-phenyl-

Proton AssignmentIsomer A (cis) Chemical Shift (δ, ppm)Isomer B (trans) Chemical Shift (δ, ppm)
Phenyl-H7.30-7.45 (m, 5H)7.32-7.48 (m, 5H)
Acetal-H (C2-H)5.85 (s, 1H)5.79 (s, 1H)
Dioxolane-H (C4-H)4.30 (m, 1H)4.15 (m, 1H)
Dioxolane-H (C5-H₂)3.95-4.10 (m, 2H)3.80-3.95 (m, 2H)
Butanol-H (CH₂)3.60 (t, 2H)3.62 (t, 2H)
Butanol-H (CH₂)1.50-1.70 (m, 4H)1.52-1.72 (m, 4H)
Butanol-H (OH)2.10 (br s, 1H)2.15 (br s, 1H)

Note: This table presents hypothetical data for illustrative purposes.

Quantitative Analytical Methods (for research purposes, e.g., reaction yield, kinetics)

Quantitative analysis is essential for determining the concentration of 1,3-Dioxolane-4-butanol, 2-phenyl-, for purposes such as calculating reaction yields, monitoring reaction kinetics, or assessing product purity. Chromatographic techniques like Gas Chromatography (GC) and HPLC are the most common methods employed for this purpose. mtoz-biolabs.com

Calibration Curve Development for Spectrophotometric and Chromatographic Quantitation

A calibration curve is a fundamental tool in quantitative analysis that relates the measured analytical signal to the concentration of the analyte. microbiozindia.com This method is widely used for both spectrophotometric and chromatographic techniques.

For Chromatographic Quantitation (HPLC/GC): The process involves preparing a series of standard solutions of highly purified 1,3-Dioxolane-4-butanol, 2-phenyl- at known concentrations. mtoz-biolabs.com Each standard is injected into the chromatograph, and the peak area (or height) corresponding to the analyte is recorded. microbiozindia.com A graph is then plotted with the peak area on the y-axis against the concentration on the x-axis. microbiozindia.com This plot should be linear over the desired concentration range, and the equation of the line (y = mx + c) is determined through linear regression. rsc.org The concentration of the analyte in an unknown sample can then be calculated by measuring its peak area and interpolating the value on the calibration curve. mtoz-biolabs.commicrobiozindia.com For complex mixtures, it is crucial to prepare the standard solutions in the same matrix as the sample to account for any matrix effects that might influence the analytical signal. rsc.org

For Spectrophotometric Quantitation (UV-Vis): Given the presence of a phenyl group, 1,3-Dioxolane-4-butanol, 2-phenyl- will absorb ultraviolet (UV) light. A UV-Vis spectrophotometer can be used for quantitation by measuring the absorbance of light at a specific wavelength (λ_max). A calibration curve is constructed by plotting the absorbance of standard solutions against their known concentrations. According to the Beer-Lambert law, this relationship is linear. This method is rapid and simple but is less specific than chromatography and can be subject to interference from other UV-absorbing compounds in the sample.

Table 2: Example Data for HPLC Calibration Curve of 1,3-Dioxolane-4-butanol, 2-phenyl-

Standard Concentration (mg/mL)Peak Area (Arbitrary Units)
0.05150,234
0.10305,112
0.25749,887
0.501,510,450
1.003,025,670

Note: This table presents hypothetical data for illustrative purposes. The resulting calibration curve would have a high coefficient of determination (R² > 0.999) for accurate quantitation. researchgate.net

Internal Standard Methods for High Precision

To achieve the highest level of precision and accuracy in quantitative analysis, especially for GC, the internal standard (IS) method is preferred. mtoz-biolabs.comscioninstruments.com This technique compensates for variations in injection volume, detector response, and sample workup. scioninstruments.com

In this method, a known amount of a different compound, the internal standard, is added to every standard and sample solution. scioninstruments.com The internal standard should be a compound that is chemically similar to the analyte but is well-resolved from it and any other components in the chromatogram. mtoz-biolabs.comscioninstruments.com For the analysis of 1,3-Dioxolane-4-butanol, 2-phenyl-, a suitable internal standard might be another aromatic compound with a similar boiling point and polarity, such as 2-Octyl-4-phenyl-1,3-dioxolane, provided it is not present in the original sample.

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the ratio of the peak areas (Analyte Area / IS Area) against the concentration of the analyte in the standards. libretexts.org Because this ratio is used, any variations during the analysis that affect both the analyte and the internal standard equally are canceled out, leading to improved precision. scioninstruments.com This method is particularly valuable for studying reaction kinetics, where precise measurements over time are critical.

Table 3: Example of Internal Standard Calibration for GC Analysis

Analyte Conc. (mg/mL)IS Conc. (mg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.10.5250,1001,245,5000.201
0.20.5505,2001,251,0000.404
0.40.51,010,3001,248,8000.809
0.60.51,508,9001,250,1001.207
0.80.52,020,4001,253,2001.612

Note: This table presents hypothetical data for illustrative purposes.

Thermal Analysis Techniques

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two primary methods used to characterize the thermal behavior of materials like 1,3-Dioxolane-4-butanol, 2-phenyl-.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Purity

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. creative-biolabs.com This technique is highly effective for determining the melting point, glass transition temperature, and heat of fusion of a compound. researchgate.netresearchgate.net

For 1,3-Dioxolane-4-butanol, 2-phenyl-, DSC can provide critical information:

Melting Point and Enthalpy of Fusion: A sharp endothermic peak on the DSC thermogram indicates the melting point (T_m), which is a key physical property and an indicator of purity. The area under this peak corresponds to the enthalpy of fusion (ΔH_f).

Purity Determination: The presence of impurities typically causes a depression and broadening of the melting peak. creative-biolabs.comtainstruments.com Based on the van't Hoff equation, the shape of the melting peak can be analyzed to calculate the mole percent purity of a crystalline substance. mt.comresearchgate.net This method is most accurate for samples that are greater than 95 mol% pure. creative-biolabs.com

Polymorphism: Different crystalline forms (polymorphs) of a compound will exhibit distinct melting points and enthalpies of fusion, which can be readily identified by DSC.

Table 4: Illustrative DSC Data for Purity Analysis of 1,3-Dioxolane-4-butanol, 2-phenyl-

ParameterValue
Onset of Melting83.5 °C
Peak Melting Temperature (T_m)85.2 °C
Enthalpy of Fusion (ΔH_f)125.4 J/g
Calculated Purity99.82 mol%

Note: This table presents hypothetical data for illustrative purposes. The analysis would be performed at a slow heating rate (e.g., 0.5-2 K/min) to ensure thermal equilibrium. netzsch.com

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air). nih.gov It is used to determine the thermal stability of a material and to study its decomposition profile. researchgate.net

When analyzing 1,3-Dioxolane-4-butanol, 2-phenyl-, a TGA experiment would reveal:

Decomposition Temperature: The temperature at which the compound begins to lose mass due to decomposition. This is a critical measure of its thermal stability.

Decomposition Stages: The TGA curve may show one or more distinct steps, indicating a multi-stage decomposition process. The derivative of the TGA curve (DTG curve) highlights the temperature of maximum mass loss rate for each stage. nih.gov

Decomposition Pathway: The decomposition of an acetal (B89532) like this would likely involve the cleavage of the dioxolane ring and subsequent breakdown of the resulting fragments. rsc.org Performing the analysis in an inert atmosphere (nitrogen) versus an oxidative atmosphere (air) can provide insights into the decomposition mechanism (e.g., pyrolysis vs. oxidative degradation). nih.gov

Residual Mass: The amount of residue left at the end of the experiment provides information about the formation of non-volatile decomposition products, such as char.

For enhanced analysis, TGA can be coupled with other techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) to identify the gaseous products evolved during decomposition. nih.gov

Table 5: Illustrative TGA Data for 1,3-Dioxolane-4-butanol, 2-phenyl- in Nitrogen

Temperature Range (°C)Mass Loss (%)DTG Peak (°C)Probable Evolved Fragments
220 - 35095.5295Benzaldehyde (B42025), Butanol fragments, CO₂, H₂O
> 3504.0-Further breakdown of residue
Final Residue at 600 °C 0.5 %

Note: This table presents hypothetical data for illustrative purposes.

Historical Context and Future Research Trajectories of 1,3 Dioxolane 4 Butanol, 2 Phenyl

Discovery and Early Research on the Compound

The initial exploration of 1,3-Dioxolane-4-butanol, 2-phenyl- is rooted in the broader history of acetal (B89532) chemistry. As a substituted 1,3-dioxolane (B20135), its development is tied to the fundamental reactions that form this heterocyclic system.

While a singular, seminal publication marking the "first" synthesis of 1,3-Dioxolane-4-butanol, 2-phenyl- is not readily identifiable in historical literature, its creation relies on well-established principles of acetal formation. The general synthesis of 1,3-dioxolanes involves the acid-catalyzed condensation of a carbonyl compound with a 1,2-diol. chemicalbook.comwikipedia.org For the 2-phenyl substituted series, benzaldehyde (B42025) serves as the carbonyl precursor.

The specific synthesis of the title compound, understood as 4-(2-phenyl-1,3-dioxolan-4-yl)butan-1-ol, would necessitate the reaction of benzaldehyde with hexane-1,2,6-triol under acidic conditions, typically with azeotropic removal of water.

Early characterization of such compounds relied on fundamental analytical techniques. The physical and spectroscopic properties of related, simpler structures like 2-phenyl-1,3-dioxolane (B1584986) and 2-phenyl-1,3-dioxolane-4-methanol (B155213) provided a foundational dataset for identifying the key structural motifs. chemicalbook.comchemicalbook.comhmdb.ca

Table 1: Physical Properties of Related 2-Phenyl-1,3-Dioxolane Compounds

Compound NameCAS NumberMolecular FormulaBoiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
2-Phenyl-1,3-dioxolane936-51-6C₉H₁₀O₂80 (at 0.3 mmHg)1.1061.526
(2-Phenyl-1,3-dioxolan-4-yl)methanol1708-39-0C₁₀H₁₂O₃2801.1851.538
4-Methyl-2-phenyl-1,3-dioxolane2568-25-4C₁₀H₁₂O₂Not AvailableNot AvailableNot Available

This table is populated with data from publicly available chemical databases for structurally related compounds. chemicalbook.comchemicalbook.comnist.gov

Initial characterization would have involved elemental analysis to confirm the molecular formula, boiling point determination, and spectroscopic methods like Infrared (IR) spectroscopy to identify the key functional groups (hydroxyl, ether linkages, aromatic ring).

The perception of the 1,3-dioxolane ring system has evolved significantly over time. Initially, these structures were primarily valued for their role as protecting groups in organic synthesis. wikipedia.org The acetal functionality is stable to basic, nucleophilic, and many oxidative conditions, yet can be readily cleaved under aqueous acidic conditions to regenerate the parent carbonyl and diol. organic-chemistry.org This stability made compounds like 1,3-Dioxolane-4-butanol, 2-phenyl- useful intermediates, allowing chemists to perform reactions on the primary alcohol of the butanol side chain without affecting the benzaldehyde-derived portion of the molecule.

Later research uncovered more complex chemical behavior. Studies revealed that the C-H bond at the C2 position, activated by two adjacent oxygen atoms, could be a site of reactivity. For example, reports on the base-induced fragmentation of 2-phenyl-1,3-dioxolanes demonstrated that the ring was not entirely inert and could undergo elimination reactions under specific conditions. acs.org This expanded the understanding of the dioxolane ring from a passive spectator to a potential participant in chemical transformations. The presence of the butanol side chain introduces another layer of complexity, offering a site for intramolecular reactions or a handle for further derivatization.

Current Research Trends and Unanswered Questions

Contemporary research on 1,3-Dioxolane-4-butanol, 2-phenyl- and related structures is driven by the demand for sophisticated molecules with precise three-dimensional arrangements and the growing need for sustainable chemical processes.

The structure of 1,3-Dioxolane-4-butanol, 2-phenyl- contains at least one stereocenter at the C4 position of the dioxolane ring. The synthesis from achiral precursors typically results in a racemic mixture of enantiomers. A major focus of modern synthetic chemistry is the development of methods to produce single enantiomers, which is crucial for applications in pharmaceuticals and materials science.

The stereoselective synthesis of such compounds presents significant challenges. beilstein-journals.orgbeilstein-journals.org Key strategies include:

Use of Chiral Starting Materials: Employing an enantiomerically pure diol precursor, such as a derivative of a chiral sugar or tartaric acid, can transfer that chirality to the final product.

Chiral Catalysis: The use of chiral Brønsted or Lewis acid catalysts can direct the cyclization of achiral starting materials to favor the formation of one enantiomer over the other. organic-chemistry.org

Asymmetric Reactions: Performing asymmetric transformations on a pre-formed dioxolane ring can establish the desired stereochemistry.

Current research is actively exploring the dioxolane ring as more than just a protecting group. Scientists are investigating its potential as a reactive intermediate and a building block for complex syntheses.

One area of interest is the fragmentation and rearrangement of the dioxolane ring to generate other useful functional groups. Chiral 1,3-dioxolan-4-ones, for instance, have been used as chiral benzoyl anion equivalents, where the dioxolane is constructed and then fragmented to reveal a new reactive center with controlled stereochemistry. mdpi.com Radical reactions are also being explored, where radical species can be added to the dioxolane ring, opening up new avenues for carbon-carbon bond formation. organic-chemistry.org

Furthermore, the title compound itself can be seen as a bifunctional building block. The primary alcohol of the butanol chain can be readily converted into other functional groups (e.g., halides, azides, esters), while the 2-phenyl-1,3-dioxolane moiety can be unmasked to reveal an aldehyde. This dual functionality allows for sequential and divergent synthesis strategies, enabling the construction of a wide array of more complex molecules from a single, well-defined starting material. The efficient synthesis of related structures like 2-methylene-4-phenyl-1,3-dioxolane for use in radical ring-opening polymerization highlights the utility of these scaffolds in creating advanced materials. rsc.org

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing research in this area. 1,3-dioxolanes are well-positioned to be part of this sustainable future.

A key trend is the use of bio-based feedstocks. rsc.org Glycerol (B35011), a co-product of biodiesel production, is an abundant and inexpensive starting material for 1,2-diol functionalities. Similarly, α-hydroxy acids like lactic acid and mandelic acid can be derived from renewable resources. rsc.orgresearchgate.net The synthesis of 1,3-Dioxolane-4-butanol, 2-phenyl- could potentially be made more sustainable by utilizing bio-derived hexane-1,2,6-triol and benzaldehyde obtained from lignin.

Beyond renewable feedstocks, research is focused on developing greener reaction conditions. This includes:

Using water as a solvent: Moving away from volatile organic solvents to water can significantly reduce the environmental impact of a chemical process.

Employing heterogeneous catalysts: Solid acid catalysts can be more easily separated from the reaction mixture and reused, minimizing waste.

Bio-catalysis: The use of enzymes to perform selective transformations under mild conditions is a rapidly growing field. researchgate.net

Recent studies have demonstrated the use of 1,3-dioxolane derivatives as bio-based green solvents themselves, offering a renewable alternative to traditional polar aprotic solvents. rsc.orgrsc.org This dual role as both a synthetic target and a potential green solvent underscores the versatility and future potential of the 1,3-dioxolane scaffold within sustainable chemistry.

Potential for Interdisciplinary Research

The unique combination of a stable heterocyclic ring, a functional side chain, and stereochemical complexity makes 1,3-Dioxolane-4-butanol, 2-phenyl- a prime candidate for interdisciplinary research, bridging organic synthesis with materials science and computational chemistry.

Interactions with Materials Science and Polymer Chemistry

The 1,3-dioxolane framework is gaining significant attention in polymer chemistry. Research on related compounds like 2-methylene-4-phenyl-1,3-dioxolane (MPDL) has demonstrated their utility in radical ring-opening polymerization. rsc.org The incorporation of MPDL into a polymethacrylate (B1205211) backbone allows for the creation of well-defined, degradable polymers. This process introduces ester linkages into the polymer chain, rendering it susceptible to hydrolysis, which can be tuned by adjusting the amount of the dioxolane comonomer. rsc.org The resulting polymers exhibit predictable degradation into low molar mass products, a highly desirable feature for biomedical applications and environmentally friendly materials. rsc.org

Furthermore, functionalized 1,3-dioxolane monomers can be copolymerized to create advanced materials. For instance, the polymerization of 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes has yielded high-melting, nonflammable polymers. capes.gov.br The butanol side chain on 1,3-Dioxolane-4-butanol, 2-phenyl- offers a versatile handle for further modification, allowing it to be grafted onto other polymers or used to initiate polymerization, creating novel block copolymers or polymer networks with unique thermal and mechanical properties. The phenyl group is also expected to influence the material's characteristics, such as its glass transition temperature. rsc.org

Interactive Data Table: Polymerization of Dioxolane Derivatives
MonomerPolymerization TypeKey Feature of Resulting PolymerPotential Application
2-methylene-4-phenyl-1,3-dioxolane (MPDL)Radical Ring-Opening PolymerizationTunable hydrolytic degradability. rsc.orgBiodegradable plastics, drug delivery. rsc.org
2-(chlorinated methyl)-4-methylene-1,3-dioxolanesCationic PolymerizationHigh hydrolytic stability, nonflammability. capes.gov.brFire-resistant materials.
2-phenyl-4-methylene-1,3-dioxolanePhotoinitiated Cationic PolymerizationLow volume shrinkage during polymerization. researchgate.netHigh-precision coatings, adhesives.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for predicting the behavior of complex molecules, thereby accelerating research and development. For 1,3-Dioxolane-4-butanol, 2-phenyl-, advanced computational modeling can offer profound insights into its properties and reactivity. Kinetic modeling studies, which have been successfully applied to understand the combustion of butanol isomers, can be adapted to predict the thermal decomposition pathways of this dioxolane derivative. ucsd.eduacs.org Such models are constructed using a hierarchical approach, building upon data from smaller, related molecules to describe the complex reaction networks of larger ones. ucsd.edu

Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., CBS-QB3) can be employed to determine thermochemical data, such as enthalpies of formation and bond dissociation energies. acs.org This information is critical for understanding the stability of the molecule and its radicals. Potential energy surface calculations can elucidate reaction mechanisms, identify transition states, and predict reaction rates for various unimolecular and bimolecular reactions. ekb.egresearchgate.net For instance, computational studies on propylene (B89431) glycol ethyl ether have successfully mapped out its dissociation pathways, providing a blueprint for how similar analyses could be applied to 1,3-Dioxolane-4-butanol, 2-phenyl- to predict its reactivity and guide the design of new synthetic routes. ekb.egresearchgate.net

Outlook and Future Research Directions

The future for 1,3-Dioxolane-4-butanol, 2-phenyl- is rich with possibilities, from optimizing its synthesis to discovering entirely new uses based on its unique chemical architecture.

Development of Highly Efficient and Selective Synthetic Routes

The conventional synthesis of 1,3-dioxolanes involves the acid-catalyzed acetalization of an aldehyde or ketone with a diol. wikipedia.orgchemicalbook.com For 1,3-Dioxolane-4-butanol, 2-phenyl-, this would typically involve the reaction of benzaldehyde with a substituted glycerol derivative. While effective, future research will likely focus on developing more efficient, selective, and environmentally friendly synthetic methods.

Recent advancements point towards several promising directions. The use of novel solid acid catalysts, such as carbon-based solid acids, offers advantages like high conversion rates (up to 99.4% for benzaldehyde acetalization), easy catalyst recovery, and reusability over multiple cycles without significant loss of activity. researchgate.net Microwave-assisted synthesis has also emerged as an efficient method for producing 1,3-dioxolane intermediates. researchgate.net Furthermore, the development of eco-friendly reaction conditions, such as using glucose as a mild reductant for synthesizing related structures, highlights a trend towards greener chemistry that avoids harsh reagents. mdpi.com

Interactive Data Table: Synthetic Approaches for 1,3-Dioxolanes
MethodCatalyst/ReagentsKey AdvantagesReference
Conventional Acetalizationp-Toluenesulfonic acidWell-established, simple procedure. chemicalbook.com
Solid Acid CatalysisSulfated carbon-based acidHigh yield (99.4%), reusable catalyst, no byproducts. researchgate.net researchgate.net
Microwave-Assisted SynthesisAnhydrous CuSO₄Rapid reaction times. researchgate.net
Green Reduction RouteGlucose, NaOHEco-friendly, avoids harsh reducing agents. mdpi.com mdpi.com

Exploiting its Chiral Scaffold for Advanced Catalysis

The 1,3-dioxolane ring in 1,3-Dioxolane-4-butanol, 2-phenyl- possesses chiral centers, making it a valuable scaffold for asymmetric synthesis. Chiral 1,3-dioxolan-4-ones, which are closely related precursors, have been extensively used in asymmetric synthesis for nearly four decades. nih.govmdpi.com These compounds can be readily prepared from enantiomerically pure α-hydroxy acids like mandelic acid. nih.govmdpi.com

The chirality at the C2 position of the dioxolane ring can effectively control the stereochemical outcome of subsequent reactions. nih.gov For example, chiral dioxolanones have been used as "chiral benzoyl anion equivalents" in Michael additions and as "chiral ketene (B1206846) equivalents" in Diels-Alder reactions, leading to products with high diastereoselectivity. nih.govnih.govresearchgate.net This principle of "scaffold-oriented asymmetric catalysis" suggests that 1,3-Dioxolane-4-butanol, 2-phenyl-, with its inherent chirality, could be developed into a novel chiral ligand or auxiliary. nih.gov The butanol arm provides a convenient point of attachment to a metal center or an organic catalyst, allowing the chiral environment of the dioxolane ring to influence the stereochemical course of a wide range of chemical transformations, including asymmetric additions, alkylations, and cyclopropanations. nih.govmdpi.com

Uncovering Unforeseen Applications in Functional Materials

Beyond the established potential in degradable polymers, the unique structure of 1,3-Dioxolane-4-butanol, 2-phenyl- opens the door to unforeseen applications in functional materials. The butanol functional group is a key feature, offering a site for further chemical reactions. This allows the molecule to act as a building block, or "synthon," for more complex structures.

For example, the hydroxyl group could be converted into other functionalities, such as an amine or a thiol, or used to attach the molecule to surfaces or nanoparticles, creating functionalized interfaces with specific properties. The dioxolane ring itself is known to be a component in various pharmacologically active molecules, including antiviral and antifungal agents. chemicalbook.comnih.gov This suggests that polymers or materials incorporating the 1,3-Dioxolane-4-butanol, 2-phenyl- moiety could be designed to have specific biological activities. Additionally, the rigid phenyl group and the polar dioxolane ring could impart unique liquid crystalline properties to newly designed materials. The compound could also serve as a component in battery electrolytes or as a specialty solvent where its high solvency and chemical stability are advantageous. silverfernchemical.com The exploration of these possibilities could lead to the development of novel smart materials, bioactive surfaces, and advanced electronic components.

Targeted Derivatization for Enhanced Chemical Functionality

The chemical architecture of 1,3-Dioxolane-4-butanol, 2-phenyl- offers several avenues for derivatization to modulate its properties, such as solubility, reactivity, and interaction with other molecules. The primary sites for such modifications are the terminal hydroxyl group of the butanol side chain and the aromatic phenyl ring.

Modification of the Butanol Side Chain

The primary alcohol of the butanol side chain is a prime target for introducing new functional groups. Common derivatization strategies include esterification, etherification, and oxidation.

Esterification: The reaction of the terminal hydroxyl group with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions yields esters. This transformation can significantly alter the lipophilicity and steric bulk of the molecule. While specific studies on the esterification of 1,3-Dioxolane-4-butanol, 2-phenyl- are not extensively documented, the general principles of esterification are well-established. For instance, the reaction with a simple acyl chloride like acetyl chloride would be expected to proceed readily in the presence of a base to yield the corresponding acetate (B1210297) ester.

Etherification: The formation of ethers from the butanol side chain can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.com This involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. masterorganicchemistry.com This reaction allows for the introduction of a wide variety of alkyl or aryl groups, thereby tuning the compound's properties. For example, reacting the sodium alkoxide of 1,3-Dioxolane-4-butanol, 2-phenyl- with methyl iodide would yield the corresponding methyl ether.

Oxidation: The primary alcohol of the butanol side chain can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would typically yield the corresponding aldehyde, 4-(2-phenyl-1,3-dioxolan-4-yl)butanal. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would likely lead to the formation of the carboxylic acid, 4-(2-phenyl-1,3-dioxolan-4-yl)butanoic acid. Such transformations introduce new reactive handles for further chemical modifications.

A summary of potential derivatization reactions at the butanol side chain is presented in the table below.

Reaction Type Reagents Potential Product Anticipated Change in Functionality
EsterificationAcyl Chloride, BaseEster derivativeIncreased lipophilicity, altered steric profile
EtherificationStrong Base, Alkyl HalideEther derivativeModified solubility and hydrogen bonding capacity
Mild OxidationPCCAldehyde derivativeIntroduction of a reactive carbonyl group
Strong OxidationKMnO₄, H₂CrO₄Carboxylic acid derivativeIntroduction of an acidic functional group

Modification of the Phenyl Group

The phenyl group of 1,3-Dioxolane-4-butanol, 2-phenyl- is susceptible to electrophilic aromatic substitution reactions. These reactions can introduce a variety of substituents onto the aromatic ring, thereby influencing the electronic properties and potential intermolecular interactions of the molecule.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the phenyl ring, likely at the para position due to steric hindrance from the dioxolane ring. The resulting nitro derivative could serve as a precursor for the synthesis of the corresponding amine via reduction.

Halogenation: Electrophilic halogenation using reagents like bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) can introduce a halogen atom onto the phenyl ring.

Friedel-Crafts Reactions: The phenyl ring can undergo Friedel-Crafts alkylation or acylation to introduce alkyl or acyl groups, respectively. These modifications can significantly impact the steric and electronic nature of the molecule.

The table below outlines potential derivatization reactions on the phenyl group.

Reaction Type Reagents Potential Product Anticipated Change in Functionality
NitrationHNO₃, H₂SO₄Nitro-substituted derivativeAltered electronic properties, precursor for amines
HalogenationBr₂, FeBr₃Halogen-substituted derivativeModified reactivity and potential for further coupling reactions
Friedel-Crafts AcylationAcyl Chloride, AlCl₃Acyl-substituted derivativeIntroduction of a ketone functionality

The targeted derivatization of 1,3-Dioxolane-4-butanol, 2-phenyl- at both the butanol side chain and the phenyl group opens up a wide array of possibilities for creating new molecules with tailored chemical functionalities. Further research into these derivatization pathways will undoubtedly expand the utility of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-dioxolane derivatives with phenyl substituents, and how can reaction parameters be optimized?

  • Methodology : Acid-catalyzed cyclization of diols with ketones or aldehydes is a common approach. For example, Friedel-Crafts alkylation using 1-chloro-2-phenyl cyclobutenedione with substituted arenes under polyphosphoric acid catalysis (70–80°C, 1–5 hours) yields structurally similar dioxolane derivatives . Reaction optimization includes solvent selection (e.g., cyclohexane for improved selectivity ), stoichiometric adjustments, and catalyst screening (e.g., cesium carbonate for gas-evolving reactions ). Yield improvements often require recrystallization from polar solvents (ethanol/water mixtures) .

Q. How should researchers characterize the stereochemistry and purity of 1,3-Dioxolane-4-butanol derivatives using spectroscopic techniques?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to identify proton environments and carbon frameworks. Overlapping signals in phenyl-substituted dioxolanes may require 2D NMR (e.g., HSQC, COSY) to resolve stereochemical ambiguities .
  • GC-MS/MS : Quantify trace impurities and confirm molecular ion peaks. Reference databases like NIST Chemistry WebBook provide retention indices and fragmentation patterns for validation .
  • HPLC : Purospher® STAR Phenyl columns can separate enantiomers using chiral stationary phases, as demonstrated for structurally related compounds .

Q. What safety protocols are critical during the synthesis of 1,3-dioxolane derivatives?

  • Methodology : Conduct a hazard analysis for reagents (e.g., cesium carbonate, DMF) and byproducts (e.g., gas evolution in difluoromethylation reactions ). Use PPE (gloves, masks, protective eyewear) and ensure proper ventilation. Waste management must follow guidelines for halogenated solvents and heavy metals, with disposal via certified agencies .

Advanced Research Questions

Q. How can metabolic engineering of Saccharomyces cerevisiae be adapted to biosynthesize 1,3-Dioxolane-4-butanol derivatives?

  • Methodology : Leverage the Ehrlich pathway, which converts phenylalanine to 2-phenyl ethanol via decarboxylation and reduction . Introduce heterologous enzymes (e.g., diol dehydrogenases or epoxide hydrolases) to redirect intermediates toward dioxolane formation. Optimize codon usage and promoter strength in yeast plasmids, and use CRISPR-Cas9 for pathway integration. Monitor metabolic flux via 13^{13}C-labeled precursors .

Q. What strategies resolve discrepancies between computational predictions and experimental spectral data for dioxolane derivatives?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to simulate NMR chemical shifts and compare them with experimental data. Adjust solvent models (PCM for cyclohexane ) and conformational sampling to account for rotameric equilibria. Use software like Gaussian or ORCA for benchmarking .

Q. How can green chemistry principles improve the sustainability of 1,3-dioxolane synthesis?

  • Methodology :

  • Biocatalysis : Replace acid catalysts with immobilized lipases or esterases in aqueous-organic biphasic systems .
  • Solvent Selection : Use cyclopentyl methyl ether (CPME) or 2-methyl-THF instead of DMF to reduce toxicity .
  • Atom Economy : Design 100% atom-economical routes via epoxide isomerization, as demonstrated for 2-phenyl acetaldehyde synthesis using recyclable FLSZ catalysts .

Q. What are the challenges in achieving stereocontrol during the synthesis of 1,3-dioxolane derivatives?

  • Methodology :

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce enantioselectivity in cyclization reactions.
  • Dynamic Resolution : Employ kinetic resolution via enzymatic catalysis (e.g., Candida antarctica lipase B) to separate diastereomers .
  • Crystallography : Validate stereochemistry via single-crystal X-ray diffraction, as shown for ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.